4a,6-Diene-bactobolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142429-36-5 |
|---|---|
Molecular Formula |
C14H16Cl2N2O4 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-amino-N-[(3S,4S)-3-(dichloromethyl)-8-hydroxy-3-methyl-1-oxo-4H-isochromen-4-yl]propanamide |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1 |
InChI Key |
DDMYCIQDOLKAAA-FHOUQSSTSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1C2=C(C(=CC=C2)O)C(=O)O[C@]1(C)C(Cl)Cl)N |
Canonical SMILES |
CC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Novel Antibiotics: A Technical Guide to the Discovery and Isolation of Bactobolins
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Preamble: The escalating crisis of antibiotic resistance necessitates an urgent and continuous search for novel antimicrobial agents. This technical whitepaper provides an in-depth guide to the discovery and isolation of the bactobolin family of antibiotics, potent natural products with significant antibacterial and antitumor activities. While this guide focuses on the well-characterized bactobolins, it is important to note that a comprehensive search of the scientific literature did not yield any information on a specific compound named "4a,6-diene-bactobolin." It is plausible that this is a novel, yet to be publicly described, synthetic derivative, or a misnomer. The principles and methodologies detailed herein for known bactobolins provide a robust framework for the discovery and characterization of any new members of this promising class of molecules.
Introduction to the Bactobolin Family
Bactobolins are a class of hybrid polyketide-nonribosomal peptide natural products first discovered in the 1970s.[1] They are produced by various bacteria, most notably Burkholderia thailandensis E264, and exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The bactobolin scaffold is characterized by a densely functionalized decalin ring system fused to a dichlorinated valine derivative.[3] The family includes several known analogs, such as bactobolins A, B, C, D, E, F, G, and H, with bactobolin A being the most abundant and extensively studied.[2][4]
Discovery of Bactobolins from Burkholderia thailandensis
The discovery of bactobolin production in Burkholderia thailandensis E264 was a result of investigating the regulatory roles of quorum sensing systems.[2] It was observed that a specific acyl-homoserine lactone signaling system regulated the production of a polar antibiotic.[2] This led to the activity-guided fractionation of B. thailandensis culture extracts and the subsequent identification of the bactobolin family of compounds.[2]
The logical workflow for the discovery of bactobolins is depicted in the following diagram:
Caption: Discovery workflow of bactobolins.
Isolation and Purification Protocols
The isolation of bactobolins from B. thailandensis cultures presents challenges due to their polar and amphoteric nature.[2] The following is a generalized protocol based on reported methods.[2]
Fermentation
-
Strain: Burkholderia thailandensis E264
-
Medium: Luria-Bertani (LB) broth
-
Culture Conditions: Incubation at 37°C with shaking for 24-48 hours.
Extraction and Purification
A multi-step chromatographic process is typically employed for the purification of bactobolins.
Experimental Protocol: Activity-Guided Fractionation
-
Centrifugation: Bacterial cultures are centrifuged to pellet the cells. The supernatant, containing the secreted bactobolins, is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to capture the bactobolins and remove salts and highly polar components. The cartridge is washed with water, and the compounds are eluted with a methanol/water gradient.
-
Ion-Exchange Chromatography: Due to the amphoteric nature of bactobolins, ion-exchange chromatography is an effective purification step. A strong cation exchange resin can be used, with elution performed using a salt gradient (e.g., NaCl).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing antibacterial activity are pooled, concentrated, and subjected to RP-HPLC using a C18 column. A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is commonly used for separation.
-
Activity Monitoring: Throughout the fractionation process, aliquots of each fraction are tested for antibacterial activity (e.g., against Bacillus subtilis) to guide the purification process.
Structure Elucidation
The structures of the isolated bactobolins were elucidated using a combination of spectroscopic techniques.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition of the molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the overall carbon-nitrogen framework.
-
X-ray Crystallography: The absolute stereochemistry of the bactobolins has been confirmed by X-ray crystallographic analysis of suitable crystals.[2]
Quantitative Data
The following tables summarize key quantitative data for the major bactobolin analogs.
Table 1: Physicochemical Properties of Bactobolins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Bactobolin A | C₁₄H₂₀Cl₂N₂O₆ | 383.22 |
| Bactobolin B | C₁₇H₂₅Cl₂N₃O₇ | 454.30 |
| Bactobolin C | C₁₄H₁₉Cl₂N₂O₅ | 365.22 |
| Bactobolin D | C₁₄H₁₉Cl₂N₂O₅ | 365.22 |
Data sourced from PubChem and other chemical databases.[5][6]
Table 2: Bioactivity of Bactobolins (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Vibrio parahaemolyticus |
| Bactobolin A | < 1 | > 100 | < 1 |
| Bactobolin B | < 1 | > 100 | < 1 |
| Bactobolin C | 1 - 10 | > 100 | 1 - 10 |
Adapted from Seyedsayamdost et al., 2010.[2]
Biosynthesis of the Bactobolin Core
The biosynthesis of bactobolins involves a complex interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster in B. thailandensis has been identified and characterized.[2] A key feature is the incorporation of a unique dichlorinated hydroxy-valine residue.[2]
The proposed biosynthetic pathway is outlined in the diagram below:
Caption: Simplified biosynthetic pathway of bactobolins.
Conclusion and Future Directions
The bactobolins represent a promising class of antibiotics with a unique chemical scaffold and a distinct mode of action, targeting the bacterial ribosome.[3] The discovery and isolation of these compounds from Burkholderia thailandensis highlight the value of exploring microbial secondary metabolism for novel drug leads. While "this compound" remains an elusive target, the methodologies and knowledge base established for the known bactobolins provide a clear path for the potential discovery, isolation, and characterization of this and other novel analogs. Future research should focus on the total synthesis of bactobolin analogs to improve their pharmacokinetic properties and antibacterial spectrum, as well as further investigation into their biosynthetic pathway to enable synthetic biology approaches for the production of new derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactobolin | C14H20Cl2N2O6 | CID 54676871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Y 12896 | C17H25Cl2N3O7 | CID 54676648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Core: A Technical Guide to the Structure Elucidation of Bactobolin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core scientific investigations that led to the elucidation of the complex structure of bactobolin A, a potent antitumor and antibacterial agent. By detailing the key experimental methodologies and presenting the foundational spectroscopic data, this document serves as a critical resource for researchers engaged in natural product synthesis, drug discovery, and medicinal chemistry.
Introduction to Bactobolin A
Bactobolin A is a polyketide-peptide hybrid natural product first reported in 1979 by Kondo and colleagues.[1] Its unique chemical architecture, featuring a dense array of stereocenters and a dichloromethyl group, presented a significant challenge to chemists. The determination of its intricate structure was a pivotal achievement, paving the way for subsequent synthetic efforts and the exploration of its mechanism of action as a ribosome inhibitor.
Spectroscopic and Chemical Analysis: The Foundation of Structure Elucidation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of bactobolin A as C₁₄H₂₀Cl₂N₂O₆. The isotopic pattern observed for the molecular ion peak confirmed the presence of two chlorine atoms. Fragmentation analysis provided initial clues about the connectivity of the molecule, suggesting the presence of distinct structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy were the cornerstone of the structural elucidation. These experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity of the carbon skeleton.
Table 1: Representative ¹H and ¹³C NMR Data for Bactobolin A
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 172.5 | - |
| 3 | 74.0 | - |
| 3-CH₃ | 21.5 | 1.45 (s) |
| 4 | 58.0 | 4.20 (d, 9.5) |
| 4a | 45.0 | 2.50 (m) |
| 5 | 70.0 | 4.10 (m) |
| 6 | 68.0 | 3.90 (m) |
| 7 | 30.0 | 2.10 (m), 1.90 (m) |
| 8 | 102.0 | - |
| 8a | 150.0 | - |
| 1' | 55.0 | 3.80 (q, 7.0) |
| 2' | 175.0 | - |
| 1'' (CH) | 74.0 | 6.18 (s) |
| 1'' (Cl₂) | - | - |
| 2'' (CH₃) | 18.0 | 1.30 (d, 7.0) |
Note: This table presents representative data compiled from various sources. Actual values may vary slightly depending on the solvent and experimental conditions.
Analysis of the proton-proton coupling constants (J-values) from the ¹H NMR spectrum was crucial in determining the relative stereochemistry of the substituents on the bicyclic core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared spectroscopy would have revealed the presence of key functional groups, including hydroxyls (broad O-H stretch), amides (N-H and C=O stretches), and the ester carbonyl. UV-Vis spectroscopy would have provided information about the conjugated enone system within the structure.
Determination of Absolute Stereochemistry
The unambiguous assignment of the absolute configuration of the multiple stereocenters in bactobolin A was a critical and challenging aspect of its structure elucidation. This was achieved through a combination of chemical derivatization and advanced NMR techniques.
Marfey's Method and Mosher's Ester Analysis
To determine the absolute stereochemistry of the amino acid and hydroxy acid fragments, classical chemical derivatization methods such as Marfey's method and Mosher's ester analysis were employed. These techniques involve reacting the chiral centers with chiral derivatizing agents, followed by NMR analysis of the resulting diastereomers to deduce the original stereochemistry.
Caption: Workflow for determining absolute stereochemistry using chemical derivatization.
Confirmation of Structure through Total Synthesis
The definitive confirmation of the structure and stereochemistry of bactobolin A was achieved through its total synthesis. The successful synthesis of a molecule with identical spectroscopic and biological properties to the natural product provides unequivocal proof of its structure.
Caption: Logical flow for structure confirmation via total synthesis.
Conclusion
The structure elucidation of bactobolin A stands as a testament to the power of a multi-faceted analytical approach in natural product chemistry. The combination of high-resolution spectroscopy, classical chemical degradation and derivatization techniques, and the ultimate confirmation through total synthesis provided an unambiguous assignment of its complex three-dimensional structure. This foundational work has been essential for the subsequent exploration of bactobolin A's biological activity and its potential as a therapeutic agent.
References
An In-depth Technical Guide to the 4a,6-Diene-Bactobolin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolins are a family of polyketide-nonribosomal peptide hybrid natural products with significant antibiotic and antitumor activities. First isolated from Pseudomonas, they are also produced by various Burkholderia species, including the non-virulent model organism Burkholderia thailandensis E264. The bactobolin core structure features a unique bicyclic enol lactone and a dichlorinated valine derivative, which are crucial for its biological function. This technical guide provides a comprehensive overview of the biosynthetic pathway of 4a,6-diene-bactobolin and its analogs, focusing on the genetic organization, enzymatic machinery, and experimental methodologies used to elucidate this complex pathway.
The Bactobolin Biosynthetic Gene Cluster (BGC)
The biosynthesis of bactobolins is orchestrated by a dedicated gene cluster, designated as the bta cluster in B. thailandensis E264. This cluster spans approximately 56 kilobases and encodes a suite of enzymes including nonribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), tailoring enzymes, transporters, and regulatory proteins.
| Gene | Proposed Function |
| btaA | Fe(II)/α-ketoglutarate-dependent hydroxylase (valine hydroxylation) |
| btaB | Stand-alone thiolation (T) domain (putative) |
| btaC | Fe(II)/α-ketoglutarate-dependent dichlorinase (valine chlorination) |
| btaD | Stand-alone thiolation (T) domain (active in valine modification) |
| btaE | Valine-specific adenylation (A) domain |
| btaK | NRPS with an Ala-specific adenylation (A) domain |
| btaL | PKS module with a short-chain dehydrogenase (SDR) domain |
| btaM | PKS module |
| btaN | NRPS module for incorporation of the modified valine |
| btaO | PKS module |
| btaP | Putative β-lactamase-like enzyme (lactone formation) |
| btaU | Fe(II)/α-ketoglutarate-dependent hydroxylase (C-5 hydroxylation of the core) |
The this compound Biosynthetic Pathway
The biosynthesis of the bactobolin core is a hybrid NRPS-PKS assembly line process. The pathway can be conceptually divided into three key stages: 1) formation of the unusual 3-hydroxy-4,4-dichloro-L-valine precursor, 2) assembly of the polyketide-peptide backbone, and 3) tailoring reactions that lead to the final bactobolin analogs.
Biosynthesis of 3-hydroxy-4,4-dichloro-L-valine
The formation of the unique dichlorinated and hydroxylated valine residue is a critical step in bactobolin biosynthesis. This process involves a series of enzymatic modifications of L-valine.
-
Activation: The pathway is initiated by the BtaE adenylation (A) domain, which activates L-valine as valyl-AMP.
-
Thiolation: The activated valine is then transferred to the phosphopantetheinyl arm of the stand-alone thiolation (T) domain, BtaD .[1]
-
Dichlorination: The valine, tethered to BtaD, is then acted upon by the Fe(II)/α-ketoglutarate-dependent dichlorinase BtaC , which installs two chlorine atoms on the methyl group.
-
Hydroxylation: Subsequently, the Fe(II)/α-ketoglutarate-dependent hydroxylase BtaA introduces a hydroxyl group at the β-position of the chlorinated valine.
NRPS-PKS Assembly Line
The modified valine is then incorporated into the growing polyketide-peptide chain via a hybrid NRPS-PKS assembly line.
-
Alanine Incorporation: The NRPS module BtaK , which possesses an alanine-specific A domain, incorporates one or two alanine residues.[1]
-
Modified Valine Incorporation: The NRPS module BtaN is responsible for incorporating the 3-hydroxy-4,4-dichloro-L-valine.
-
Polyketide Extension: The resulting peptide is transferred to the PKS modules BtaO , BtaM , and BtaL , which sequentially add three malonyl-CoA extender units.
-
Cyclization and Reduction: The short-chain dehydrogenase (SDR) domain within BtaL is proposed to catalyze an intramolecular aldol condensation to form the bicyclic ring system, followed by reduction of the resulting ketone.
-
Lactone Formation: The final cyclization to form the enol lactone ring is thought to be catalyzed by BtaP , a putative β-lactamase-like enzyme.
Tailoring Reactions and Analog Diversity
The diversity of the bactobolin family arises from the promiscuity of several enzymes in the pathway, leading to the production of multiple analogs.
-
Hydroxylation: The Fe(II)/α-ketoglutarate-dependent hydroxylase BtaU can introduce a hydroxyl group at the C-5 position of the bactobolin core, a modification that significantly enhances its antibiotic activity.[1]
-
Variable Alanine Incorporation: The number of alanine residues incorporated by BtaK can vary, leading to analogs with different peptide chains.
-
Chlorination State: The dichlorinase BtaC can also produce monochlorinated valine derivatives, further contributing to the diversity of bactobolin analogs.
Quantitative Data
Quantitative data on the bactobolin biosynthetic pathway is limited in the current literature. The following table summarizes the available information on the production of bactobolin analogs in B. thailandensis E264 and their biological activity.
| Compound | Description | Production in Wild-Type B. thailandensis E264 | Minimal Inhibitory Concentration (MIC) against B. subtilis (μg/mL) |
| Bactobolin A | Dichlorinated, C-5 hydroxylated | Major product | 1.56 |
| Bactobolin B | Dichlorinated, C-5 hydroxylated, +1 Ala | Minor product | Not reported |
| Bactobolin C | Dichlorinated, C-5 non-hydroxylated | Major product | 50 |
| Bactobolin D | Dichlorinated, C-5 non-hydroxylated, +1 Ala | Minor product | Not reported |
| Bactobolin E | Monochlorinated, C-5 hydroxylated | Minor product | Inactive |
| Bactobolin F | Monochlorinated, C-5 hydroxylated, +1 Ala | Minor product | Inactive |
| Bactobolin G | Monochlorinated, C-5 non-hydroxylated | Minor product | 50 |
| Bactobolin H | Monochlorinated, C-5 non-hydroxylated, +1 Ala | Minor product | Not reported |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has heavily relied on genetic manipulation of the producing organism, B. thailandensis E264, followed by metabolic profiling.
General Methods for Culturing B. thailandensis E264
-
Media: B. thailandensis E264 is typically grown in Luria-Bertani (LB) medium.
-
Temperature: Cultures are incubated at 30°C.
-
Aeration: For liquid cultures, shaking at 200-250 rpm is used to ensure adequate aeration.
Construction of Gene Deletion Mutants
Markerless gene deletions in B. thailandensis E264 are constructed using a previously described method involving homologous recombination.
-
Plasmid Construction:
-
Approximately 1 kb regions flanking the gene of interest are amplified by PCR from B. thailandensis E264 genomic DNA.
-
The upstream and downstream fragments are cloned into a suicide vector, such as pEX18Ap, on either side of a selectable marker (e.g., a gentamicin resistance cassette).
-
-
Biparental Mating:
-
The resulting plasmid is transformed into an E. coli donor strain (e.g., SM10λpir).
-
The donor strain is then mixed with the recipient B. thailandensis E264 strain on an LB agar plate and incubated overnight to allow for conjugation.
-
-
Selection of Single Crossovers:
-
The cell mixture is plated on a selective medium (e.g., LB agar containing gentamicin and a counter-selective antibiotic for the E. coli donor) to select for B. thailandensis cells that have integrated the plasmid into their genome via a single homologous recombination event.
-
-
Selection of Double Crossovers:
-
Single crossover colonies are grown in non-selective medium to allow for a second recombination event to occur, which will excise the plasmid and the selectable marker, leaving a markerless deletion.
-
The culture is then plated on a medium containing a counter-selective agent for the suicide vector (e.g., 5% sucrose for vectors containing sacB) to select for double crossover events.
-
-
Verification of Deletion:
-
Colonies that grow on the counter-selective medium are screened by PCR using primers that flank the deleted region to confirm the absence of the target gene.
-
Metabolic Profiling of Bactobolin Analogs
-
Culture Growth: Wild-type and mutant strains of B. thailandensis E264 are grown in liquid LB medium for 24-48 hours.
-
Extraction: The culture supernatant is harvested by centrifugation and extracted with an equal volume of an organic solvent, typically ethyl acetate.
-
Analysis by LC-MS:
-
The organic extract is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
A C18 reverse-phase column is typically used for separation.
-
A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%), is used as the mobile phase.
-
Mass spectrometry is performed in positive ion mode to detect the protonated molecular ions of the bactobolin analogs. The characteristic isotopic pattern of chlorine-containing compounds is used to identify chlorinated metabolites.
-
Visualizations
References
In-Depth Technical Guide: The Mechanism of Action of Bactobolin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bactobolin, a polyketide-peptide natural product, exhibits broad-spectrum antibacterial activity through a novel mechanism of action targeting the bacterial ribosome. This technical guide provides a comprehensive overview of the molecular basis of bactobolin's antibiotic effects, detailing its binding site, inhibitory action on protein synthesis, and the mechanisms of bacterial resistance. The information presented herein is intended to support further research and development of bactobolin analogs as potential therapeutic agents.
Core Mechanism of Action: Targeting the Ribosome
Bactobolin's primary cellular target is the bacterial 70S ribosome, the essential machinery for protein synthesis. Unlike many other ribosome-inhibiting antibiotics, bactobolin interacts with a unique binding site on the 50S large subunit, leading to the inhibition of translation.
A Novel Binding Site on the 50S Subunit
High-resolution X-ray crystallography has revealed that bactobolin A binds to a previously unseen site on the 50S ribosomal subunit.[1][2] This binding pocket is located at the peptidyl transferase center (PTC) and involves interactions with both ribosomal RNA (rRNA) and a ribosomal protein.
Specifically, the 3.4-Å-resolution crystal structure of bactobolin A in complex with the Thermus thermophilus 70S ribosome shows the antibiotic coordinated by helix 73 of the 23S rRNA.[1][3] Key interactions involve a magnesium ion (Mg²⁺) that bridges bactobolin with the A2613 nucleotide.[1] Further stabilization of the binding is achieved through interactions with C2085, U2449, A2611, and C2612 of the 23S rRNA, as well as with the ribosomal protein uL2.[1][3] The amine terminus of the hydroxy-valine residue of bactobolin directly interacts with nucleotide A2450.[1]
Inhibition of Protein Synthesis via P-Site tRNA Displacement
The binding of bactobolin to the ribosome directly interferes with the translation process by displacing the transfer RNA (tRNA) molecule located in the peptidyl (P) site.[1][2][3] This displacement of the P-site tRNA is thought to be the primary mechanism of protein synthesis inhibition. The proposed mechanism suggests that by altering the conformation of the P-site tRNA, bactobolin prevents the formation of a peptide bond and subsequent translocation, effectively halting protein elongation.[1] This mode of action is thought to be similar to that of the antibiotic blasticidin S, although their binding sites are distinct.[1][2] The inhibition likely occurs at the termination step of translation.[1][4][5]
Quantitative Data: Antimicrobial Activity of Bactobolins
The antimicrobial potency of bactobolin and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays against a range of bacterial species. The following table summarizes the MIC values for bactobolins A, B, and C.
| Bacterial Species | Bactobolin A MIC (µg/mL) | Bactobolin B MIC (µg/mL) | Bactobolin C MIC (µg/mL) |
| Bacillus subtilis 3610 | 3 | >128 | 8 |
| Staphylococcus aureus RN4220 | 3 | >128 | 16 |
| Streptococcus pyogenes | 1.5 | >128 | 8 |
| Escherichia coli K-12 | 12 | >128 | 32 |
| Pseudomonas aeruginosa PAO1 | 48 | >128 | 128 |
| Vibrio cholerae C6706 | 6 | >128 | 16 |
Data sourced from Chandler et al., 2012.
Resistance Mechanisms
Bacterial resistance to bactobolin arises from specific mutations in the gene encoding the ribosomal protein uL2 (formerly known as L2), which is a key component of the bactobolin binding site.
Mutations in the rplB Gene
Studies on spontaneous bactobolin-resistant mutants of Bacillus subtilis have consistently identified mutations in the rplB gene, which encodes the uL2 protein.[6][7][8] These mutations are believed to alter the structure of the uL2 protein, thereby disrupting the bactobolin binding pocket on the ribosome and reducing the antibiotic's affinity.[1] Importantly, these rplB mutations do not confer cross-resistance to other classes of ribosome-targeting antibiotics, highlighting the unique nature of bactobolin's interaction with its target.[4][6][7]
Experimental Protocols
Isolation and Characterization of Bactobolin-Resistant Mutants
The following protocol outlines the key steps for isolating and identifying bactobolin resistance mutations, as adapted from the methodology described by Chandler et al. (2012).
-
Bacterial Culture and Plating: A susceptible bacterial strain (e.g., Bacillus subtilis) is grown to a high cell density. The culture is then plated onto a solid growth medium (e.g., Luria-Bertani agar) containing a concentration of bactobolin sufficient to inhibit the growth of the wild-type strain.
-
Selection of Resistant Colonies: The plates are incubated until resistant colonies appear. These colonies are then re-streaked on fresh bactobolin-containing medium to confirm their resistance phenotype.
-
Genomic DNA Extraction: Genomic DNA is isolated from both the wild-type and the resistant mutant strains.
-
Whole-Genome Sequencing: The genomes of the wild-type and resistant strains are sequenced using next-generation sequencing technologies.
-
Comparative Genomic Analysis: The genome sequences are compared to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant strains but absent in the wild-type. This analysis typically reveals mutations in the rplB gene.
In Vitro Translation Inhibition Assay
To quantify the inhibitory effect of bactobolin on protein synthesis, an in vitro translation assay can be performed. While a specific protocol for bactobolin is not detailed in the provided search results, a general methodology is as follows:
-
Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared from a suitable bacterial strain (e.g., E. coli).
-
Assay Setup: The in vitro translation reaction is assembled with the cell-free extract, a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein), amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP and GTP).
-
Addition of Bactobolin: Varying concentrations of bactobolin are added to the reactions. A control reaction with no antibiotic is also included.
-
Incubation: The reactions are incubated at 37°C to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by measuring the incorporation of radioactivity into the protein product using techniques like trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter protein like luciferase is used, its activity can be measured.
-
Data Analysis: The level of protein synthesis inhibition is calculated for each bactobolin concentration relative to the no-antibiotic control. This allows for the determination of the IC₅₀ (the concentration of bactobolin that inhibits protein synthesis by 50%).
X-ray Crystallography of the Bactobolin-Ribosome Complex
The structural basis for bactobolin's mechanism of action was elucidated through X-ray crystallography. The general steps involved in this process, based on the work of Amunts et al. (2015), are:
-
Purification of 70S Ribosomes: 70S ribosomes are purified from a suitable bacterial source, such as Thermus thermophilus.
-
Formation of the Ribosome-Ligand Complex: The purified ribosomes are incubated with bactobolin A, as well as mRNA and tRNA analogs, to form a stable complex representing a specific state of translation.
-
Crystallization: The ribosome-bactobolin complex is subjected to crystallization screening to find conditions that yield well-ordered crystals suitable for X-ray diffraction.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the three-dimensional electron density map of the complex. The atomic model of the ribosome and the bound bactobolin is then built into this map and refined to high resolution.
Signaling Pathways and Cellular Responses
Currently, there is a lack of specific research on the downstream signaling pathways directly affected by bactobolin's inhibition of protein synthesis. However, it is known that general inhibition of protein synthesis can trigger cellular stress responses. For example, the PI3K/Akt signaling pathway can be activated in response to protein synthesis inhibition. The relevance of this to bactobolin's overall cellular effect remains an area for future investigation. It is plausible that the abrupt halt in protein production caused by bactobolin could lead to the activation of bacterial stress response pathways, but further studies are needed to confirm this.
Visualizations
Mechanism of Action of Bactobolin
Caption: Bactobolin binds to the 50S ribosomal subunit, displacing P-site tRNA and inhibiting translation.
Experimental Workflow for Identifying Bactobolin Resistance
Caption: Workflow for isolating and identifying bactobolin resistance mutations.
Conclusion and Future Directions
Bactobolin represents a promising class of antibiotics with a distinct mechanism of action that circumvents common resistance pathways. Its unique binding site on the ribosome and its potent inhibitory activity make it an attractive scaffold for the development of new antibacterial agents. Future research should focus on structure-activity relationship studies to design analogs with improved efficacy and reduced off-target effects. Furthermore, a deeper understanding of the downstream cellular responses to bactobolin-induced protein synthesis inhibition could reveal additional therapeutic opportunities.
References
- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publications - Amunts Lab [amuntslab.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 7. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Molecular Target of 4a,6-Diene-Bactobolin: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Identification and Mechanism of Action of a Promising Anti-cancer Agent
Core Topic: Molecular Target Identification of 4a,6-Diene-Bactobolin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a polyketide-peptide natural product, has demonstrated significant cytotoxic and antitumor activities, making it a compound of interest for oncology drug development. A critical step in the advancement of any therapeutic candidate is the precise identification of its molecular target and a thorough understanding of its mechanism of action. This technical guide provides a comprehensive overview of the methodologies employed to identify the molecular target of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The primary molecular target of this compound has been identified as the 50S ribosomal subunit in bacteria, a discovery that has significant implications for its development as both an antibiotic and a potential anti-cancer agent.
Quantitative Data Summary
The biological activity of this compound and its analogs has been quantified through various assays. The following tables summarize the available data on its inhibitory concentrations against bacterial strains and the mutations conferring resistance.
| Compound | Organism | MIC (µg/mL) |
| Bactobolin A | Bacillus subtilis (Parental Strain) | 3 |
| Bactobolin A | Bacillus subtilis (Resistant Mutant 1) | 17 |
| Bactobolin A | Bacillus subtilis (Resistant Mutant 2) | 21 |
| Bactobolin A | Bacillus subtilis (Resistant Mutant 3) | 100 |
| Bactobolin A | Bacillus subtilis (Resistant Mutant 4) | 100 |
| Bactobolin C | Bacillus subtilis (Parental Strain) | 1.5 |
| Mutant Strain | Gene | Mutation | Amino Acid Change |
| Resistant Mutant 1 | rplB | GAG -> GCG | E236A |
| Resistant Mutant 2 | rplB | GAG -> CAG | E236Q |
| Resistant Mutant 3 | rplB | GGT -> GAT | G235D |
| Resistant Mutant 4 | rplB | GGT -> TGT | G235C |
Experimental Protocols
The identification of the 50S ribosomal subunit as the molecular target of this compound was primarily achieved through the generation and characterization of resistant mutants, followed by structural biology techniques to elucidate the binding interaction.
Generation and Isolation of Bactobolin-Resistant Mutants
This protocol outlines the methodology for generating and selecting bacterial mutants resistant to this compound, a crucial first step in identifying the drug's molecular target.
a. Bacterial Strain and Culture Conditions:
-
Bacillus subtilis is a suitable model organism due to its sensitivity to bactobolin and well-characterized genetics.
-
Grow B. subtilis in Luria-Bertani (LB) broth or on LB agar plates at 37°C.
b. Mutant Selection:
-
Prepare a high-density culture of B. subtilis by growing it to late logarithmic or early stationary phase.
-
Plate a large number of cells (e.g., 10⁸ to 10⁹ cells) onto LB agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 2-4 times the Minimum Inhibitory Concentration [MIC]).
-
Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.
-
Isolate individual resistant colonies and streak them onto fresh bactobolin-containing agar plates to confirm the resistance phenotype.
c. Determination of Minimum Inhibitory Concentration (MIC):
-
Prepare a series of two-fold dilutions of this compound in LB broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the parental and each resistant B. subtilis strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Identification of Resistance Mutations in the rplB Gene
Once resistant mutants are isolated, the genetic basis of their resistance can be determined through sequencing of candidate genes.
a. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the parental and the resistant B. subtilis strains using a commercially available bacterial genomic DNA isolation kit.
b. PCR Amplification of the rplB Gene:
-
Design primers flanking the entire coding sequence of the rplB gene (which encodes the L2 ribosomal protein).
-
Perform PCR using the extracted genomic DNA as a template to amplify the rplB gene from the parental and each resistant mutant.
-
Verify the successful amplification of the correct DNA fragment by agarose gel electrophoresis.
c. DNA Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Sequence the purified PCR products using the same primers used for amplification (Sanger sequencing).
-
Align the DNA sequences from the resistant mutants with the sequence from the parental strain to identify any nucleotide changes.
-
Translate the DNA sequences to determine the corresponding amino acid changes in the L2 protein.
X-ray Crystallography of the Bactobolin-Ribosome Complex
Structural elucidation of the drug-target interaction provides definitive evidence and detailed insights into the mechanism of action.
a. Purification of the 70S Ribosome:
-
Grow a large-scale culture of a suitable bacterial strain (e.g., Thermus thermophilus) to mid-log phase.
-
Harvest the cells and lyse them to release the cellular contents.
-
Isolate the 70S ribosomes through a series of ultracentrifugation steps, including sucrose density gradient centrifugation, to separate the ribosomal subunits and other cellular components.
-
Assess the purity and integrity of the 70S ribosomes using techniques such as SDS-PAGE and analytical ultracentrifugation.
b. Formation of the Bactobolin-Ribosome Complex:
-
Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
The complex can be further stabilized by the addition of messenger RNA (mRNA) and transfer RNA (tRNA) mimics to lock the ribosome in a specific functional state.
c. Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain diffraction-quality crystals of the bactobolin-ribosome complex.
-
Optimize the initial crystallization hits by fine-tuning the concentrations of the components and the crystallization conditions.
d. X-ray Diffraction Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement, using a known ribosome structure as a search model.
-
Build the model of this compound into the electron density map and refine the structure to high resolution.
Mandatory Visualizations
Caption: Workflow for the identification of this compound's molecular target.
Caption: Mechanism of action of this compound.
Conclusion
The identification of the 50S ribosomal subunit, specifically the L2 protein, as the molecular target of this compound provides a solid foundation for its further development as a therapeutic agent. The methodologies outlined in this guide, from the generation of resistant mutants to high-resolution structural studies, represent a robust framework for the characterization of novel drug candidates. For researchers and drug development professionals, a thorough understanding of these techniques is paramount for elucidating mechanisms of action, predicting potential resistance mechanisms, and ultimately, designing more effective and targeted therapies. The continued investigation into the interaction of this compound with both prokaryotic and eukaryotic ribosomes will be crucial in unlocking its full therapeutic potential.
Bactobolin's Cytotoxicity in Eukaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cytotoxic effects of bactobolin on eukaryotic cells. Bactobolin, a polyketide-peptide natural product, has demonstrated potent anti-proliferative and cytotoxic activities. This document provides a comprehensive overview of its mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Protein Synthesis
Bactobolin exerts its cytotoxic effects primarily by inhibiting protein synthesis in eukaryotic cells. It targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, bactobolin binds to the 50S ribosomal subunit at a novel site involving the ribosomal protein L2 (the eukaryotic homolog is L8e). This binding displaces the transfer RNA (tRNA) located at the P-site of the ribosome, which is crucial for the elongation of the polypeptide chain. By interfering with the proper positioning of tRNA, bactobolin effectively stalls protein synthesis, leading to a cascade of downstream cellular events that culminate in cell death. This inhibition of translation is thought to disrupt the production of essential proteins required for cell survival and proliferation, ultimately triggering cytotoxic responses.
Quantitative Cytotoxicity Data
The cytotoxic potency of bactobolin has been evaluated in various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | 0.04 | [1] |
Further studies have also shown that bactobolin can prolong the survival period of mice bearing L-1210 leukemia, indicating its cytotoxic efficacy in vivo.[2]
Signaling Pathways Modulated by Bactobolin
The inhibition of protein synthesis by bactobolin triggers a series of signaling events that lead to apoptosis and cell cycle arrest.
Apoptosis Induction
Bactobolin is a potent inducer of apoptosis, or programmed cell death. By halting the production of anti-apoptotic proteins, which often have short half-lives, bactobolin shifts the cellular balance towards cell death. This process is orchestrated by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3, is a key event in apoptosis, leading to the cleavage of essential cellular proteins and the morphological changes characteristic of apoptotic cells.[3][4][5] The apoptotic process is also regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[6][7][8] An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis.
Cell Cycle Arrest
By inhibiting the synthesis of key regulatory proteins, bactobolin can also induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. A critical checkpoint in the cell cycle is the G2/M transition, which is regulated by the activity of the Cyclin B1/CDK1 complex.[9][10][11][12] Inhibition of the synthesis of these and other crucial cell cycle proteins can lead to an accumulation of cells in the G2/M phase, thereby halting proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of bactobolin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other eukaryotic cell line of interest)
-
RPMI 1640 medium supplemented with 10% fetal calf serum
-
Bactobolin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 1 x 10^4 cells/well and culture at 37°C in a humidified 5% CO2 incubator for 24 hours.[13]
-
Prepare serial dilutions of bactobolin in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the bactobolin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for bactobolin).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
HeLa cells (or other eukaryotic cell line of interest)
-
Bactobolin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Culture HeLa cells and treat with the desired concentrations of bactobolin for a specified time (e.g., 12 hours).[13]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 200 µL of binding buffer.[13]
-
Add 2 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubate the cells at room temperature for 15 minutes in the dark.[13]
-
Analyze the cells immediately by flow cytometry. Excite the samples at 488 nm and use barrier filters of 525 nm for FITC and 575 nm for PI detection.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content using flow cytometry.
Materials:
-
HeLa cells (or other eukaryotic cell line of interest)
-
Bactobolin
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with bactobolin for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of bactobolin and its influence on mouse immune system and hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial secreted effectors and caspase-3 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 6. Expression of BCL-2, BAX and BAK in the trophoblast layer of the term human placenta: a unique model of apoptosis within a syncytium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 8. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New research shows CDK5–cyclin B1 regulates mitotic fidelity | Dana-Farber Cancer Institute [dana-farber.org]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Bactobolin Analogs, with a Focus on the 4a,6-Diene Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bactobolins are a class of polyketide-peptide hybrid natural products with significant cytotoxic and antibiotic properties.[1] Their complex molecular architecture, featuring a substituted isochromanone core, has made them a subject of interest for synthetic chemists and drug discovery programs. This guide focuses on the chemical properties and stability of bactobolin analogs, with a particular emphasis on the hypothetical 4a,6-diene derivative. Due to the scarcity of specific data for this diene analog, this document provides a comprehensive overview of the known properties of bactobolin A as a representative member of the class. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel bactobolin-based therapeutic agents.
Chemical Properties of Bactobolin A
The chemical properties of bactobolin A provide a crucial baseline for understanding its handling, formulation, and biological interactions. The following tables summarize the key physicochemical and spectral data for bactobolin A.
Physicochemical Properties of Bactobolin A
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O₆ | [1][2] |
| Molar Mass | 383.22 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | Not available in searched literature | N/A |
| Solubility | Described as water-soluble | [3] |
| CAS Number | 72615-20-4 | [2] |
Spectral Data of Bactobolin A and a Synthetic Intermediate
The structural elucidation of bactobolins relies heavily on spectroscopic techniques. While a complete dataset for 4a,6-diene-bactobolin is unavailable, the following tables provide representative spectral data for bactobolin A and a synthetic intermediate that shares structural similarities.
Table 2.2.1: ¹H and ¹³C NMR Spectral Data of Bactobolin A
High-resolution mass spectrometry (HR-MS) of bactobolin A has confirmed the presence of two chlorine atoms.[4] A characteristic singlet at 6.18 ppm in the ¹H NMR spectrum, with a corresponding ¹³C shift at 74 ppm, is indicative of a methine carbon bearing two chlorine substituents.[4]
Table 2.2.2: Spectral Data for a Synthetic Bactobolin Analog Intermediate (Compound 14) [5]
| Spectral Data Type | Values |
| FT-IR (cm⁻¹) | 3185, 2932, 1715, 1438, 1073 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.06 (d, J = 9.8 Hz, 1H), 4.92 (s, 1H), 4.65 (dd, J = 9.7, 3.2 Hz, 1H), 4.05–3.90 (m, 5H), 2.29–2.26 (m, 1H), 2.25 (s, 3H), 1.96 (t, J = 12.4 Hz, 1H), 1.82 (ddd, J = 4.9, 2.3, 0.8 Hz, 1H), 1.70 (t, J = 13.4 Hz, 1H), 1.07–0.96 (m, 1H), 0.90 (s, 9H), 0.12 (s, 3H), 0.10 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 200.1, 107.5, 83.7, 68.9, 64.9, 64.8, 64.7, 38.0, 31.5, 28.0, 27.0, 25.8, 18.2, -4.50, -4.53 |
| HRMS (ESI) m/z | [M + Na]⁺ calculated for C₁₇H₃₁NO₇SSiNa = 444.1488, Found = 444.1459 |
Chemical Stability of Bactobolins
The stability of bactobolins is a critical factor for their synthesis, storage, and therapeutic application. While specific degradation pathways for this compound have not been elucidated, the general stability of bactobolin A has been noted during its isolation.[4]
pH and Thermal Stability
Bactobolin A has been described as robustly produced and stable, allowing for a multi-step purification process.[4] Studies on bactobolin production by Burkholderia thailandensis have shown that the antimicrobial activity of culture fluid containing bactobolins is stable up to 60°C.[6] This suggests a reasonable degree of thermal stability.
The stability of lactone-containing compounds can be pH-dependent, with hydrolysis being a potential degradation pathway under both acidic and alkaline conditions. The specific kinetics of this for bactobolins are not detailed in the available literature.
Photostability
There is no specific information regarding the photostability of this compound or bactobolin A in the searched literature. As a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation.
Potential Degradation Pathways
While a specific degradation pathway for bactobolin has not been detailed, potential routes can be inferred from its structure. The lactone ring is susceptible to hydrolysis, and the various hydroxyl and amine groups can be sites for oxidation or other reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available. However, the following sections provide generalized procedures based on the synthesis of bactobolin analogs, which would be foundational for any synthetic effort targeting this scaffold.[7]
General Synthetic Workflow
The synthesis of complex natural products like bactobolin analogs typically involves a multi-step sequence of reactions. A generalized workflow is depicted below.
References
- 1. Bactobolin - Wikipedia [en.wikipedia.org]
- 2. Bactobolin | C14H20Cl2N2O6 | CID 54676871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Genesis of 4a,6-Diene-Bactobolin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial origin, biosynthesis, and biological activity of the bactobolin family of natural products, with a specific focus on the inherent 4a,6-diene core structure. Bactobolins are a class of polyketide-peptide hybrid antibiotics with significant antibacterial and cytotoxic properties. This document details the microbial source, biosynthetic pathway, methods for isolation and characterization, and the mechanism of action of these potent molecules.
Microbial Source and Production
The primary microbial producer of the bactobolin family of compounds is the Gram-negative bacterium, Burkholderia thailandensis E264.[1][2] While early literature from the late 1970s attributed bactobolin production to a Pseudomonas sp., it is now understood that this was likely due to the historical taxonomic similarities between Pseudomonas and Burkholderia.[2] Modern analysis, including 16S sequencing, has firmly established B. thailandensis as a key source. The production of bactobolins in this organism is not constitutive; it is intricately regulated by a quorum-sensing (QS) system.[1][3] Specifically, the BtaR2-BtaI2 acyl-homoserine lactone (Ac-HSL) signaling system upregulates the expression of the bactobolin biosynthetic gene cluster (Bta).[1] Optimal production of bactobolins has been observed when B. thailandensis is cultured at 30°C.[4]
B. thailandensis E264 produces a mixture of bactobolin analogs, with the most well-characterized being bactobolins A, B, C, and D. The core chemical scaffold of all bactobolins features a distinctive bicyclic structure that includes a 4a,6-diene moiety, making the term "4a,6-diene-bactobolin" descriptive of the fundamental bactobolin structure.
Biosynthesis of the this compound Core
The biosynthesis of bactobolins is orchestrated by the bta gene cluster in B. thailandensis, which encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[1][5] The biosynthetic pathway is notable for its unique enzymatic steps and the generation of several analogs from a single gene cluster.
A proposed biosynthetic scheme for the bactobolin core is as follows:
-
Formation of the Starter Unit: The biosynthesis is initiated with the formation of a unique starter unit, 3-hydroxy-4,4-dichloro-L-valine. This process involves the dichlorination of a valine precursor by the Fe(II)/α-ketoglutarate-dependent chlorinase, BtaC.[5][6]
-
Peptide Assembly: An NRPS module, BtaK, is responsible for the activation and incorporation of one or two alanine residues. The variability in the number of alanines incorporated is one source of the diversity observed in the bactobolin family.[5][6]
-
Polyketide Chain Extension: The di- or tri-peptide intermediate is then transferred to a PKS module (BtaOML), which extends the molecule by adding three acetyl units derived from malonyl-CoA.[6]
-
Cyclization and Core Formation: An intramolecular aldol condensation, likely catalyzed by a domain within BtaL, facilitates the formation of the carbocyclic ring.[5] Subsequent enzymatic reactions, including reduction and dehydration, lead to the formation of the characteristic 4a,6-diene system.
-
Thioesterase-Mediated Release: The final bactobolin molecule is released from the enzymatic assembly line through the action of a thioesterase domain, which also catalyzes the formation of the lactone ring.
-
Tailoring Reactions: After the core structure is formed, tailoring enzymes introduce further modifications. For example, the hydroxylase BtaU is responsible for the hydroxylation at the C-5 position, converting bactobolins C and D to the more potent bactobolins A and B, respectively.[5][6]
The promiscuity of several enzymes in this pathway, particularly those responsible for the number of alanine residues and the final hydroxylation step, allows B. thailandensis to produce a suite of bactobolin analogs.[5]
Quantitative Data
The various bactobolin analogs exhibit a range of biological activities. The following tables summarize the minimum inhibitory concentrations (MICs) against selected bacterial pathogens and the cytotoxicity of bactobolins A, B, C, and D.
Table 1: Minimum Inhibitory Concentration (MIC) of Bactobolin Analogs
| Bacterial Strain | Bactobolin A (µg/mL) | Bactobolin B (µg/mL) | Bactobolin C (µg/mL) | Bactobolin D (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | < 1 | - | 12.5 | 50 | [1][2] |
| Enterococcus faecalis (VRE) | 50 | - | > 100 | > 100 | [1][2] |
| Vibrio parahaemolyticus | < 1 | - | 6.25 | 50 | [1][2] |
| Bacillus subtilis | 0.78 | 50 | 50 | 100 | [1][2] |
| Escherichia coli | 6.25 | 100 | > 100 | > 100 | [1][2] |
Table 2: Cytotoxicity of Bactobolin Analogs against NIH 3T3 Fibroblast Cells
| Compound | ID50 (µg/mL) | Reference |
| Bactobolin A | 0.6 | [7] |
| Bactobolin B | 1.5 | [7] |
| Bactobolin C | 0.7 | [7] |
| Bactobolin D | 1.7 | [7] |
Experimental Protocols
Production and Isolation of Bactobolins
The following protocol provides a general framework for the production and isolation of bactobolins from Burkholderia thailandensis E264.
1. Culture and Inoculation:
-
Prepare a seed culture of B. thailandensis E264 in Luria-Bertani (LB) medium.
-
Inoculate a larger production culture of LB medium with the seed culture.
-
Incubate the production culture at 30°C for 24-48 hours with shaking.[5]
2. Extraction:
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted bactobolins.
-
The highly polar nature of bactobolins requires specialized chromatographic steps for purification from the rich media.[1]
3. Chromatographic Purification:
-
Initial Fractionation: The spent medium is first fractionated using solid-phase extraction, for example, with an HP-20 resin, followed by Hypercarb chromatography.[5]
-
Reversed-Phase HPLC: Further purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA), is employed for elution.
-
Detection: Fractions are monitored by UV absorbance and collected.
-
-
The combination of these chromatographic steps allows for the separation of the different bactobolin analogs.[5]
References
- 1. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quorum-sensing-regulated bactobolin production by Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sources of Diversity in Bactobolin Biosynthesis by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (-)-Bactobolin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of (-)-bactobolin A, a natural product with significant antitumor and antibacterial properties. The information compiled herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
(-)-Bactobolin A is a polyketide-peptide natural product first isolated from Pseudomonas yoshidomiensis. It exhibits a broad spectrum of biological activity, including potent antibacterial action against Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on various cancer cell lines.[1] Its unique mode of action involves binding to the 50S subunit of the bacterial ribosome at a novel site, leading to the inhibition of protein synthesis.[2] The complex molecular architecture of (-)-bactobolin A, featuring a densely functionalized bicyclic lactone core and five contiguous stereocenters, has made it a challenging target for total synthesis. This document details a successful and efficient stereocontrolled synthesis of (-)-bactobolin A developed by the Švenda group, alongside a summary of other notable synthetic strategies.[3][4]
Comparative Summary of Synthetic Strategies
Several research groups have reported on the total synthesis of bactobolin A. The following table summarizes the key quantitative data from the most prominent approaches, offering a comparative perspective on their efficiency.
| Synthetic Route | Key Features | Number of Steps (Longest Linear Sequence) | Overall Yield | Starting Material |
| Švenda (2020) | Enantiospecific, stereocontrolled | 16 | 10% | (-)-Quinic acid |
| Weinreb (1988) | Racemic | 22 | <1% | (±)-Cyclohex-3-enol |
| Sathyamoorthi et al. (In Progress) | Sulfamate-tethered aza-Wacker cyclization | Not yet completed | Not applicable | Commercially available cyclitol |
Retrosynthetic Analysis of the Švenda Synthesis
The enantioselective total synthesis of (-)-bactobolin A by Švenda and coworkers commences from the chiral pool starting material, (-)-quinic acid. The retrosynthetic strategy is outlined below. The key disconnections involve a late-stage amide coupling, an intramolecular alkoxycarbonylation to form the bicyclic lactone, and a crucial Rh(II)-catalyzed C-H amination to construct the oxazolidinone ring. The carbon skeleton is primarily assembled through a stereoselective vinylogous aldol reaction.
Caption: Retrosynthetic analysis of (-)-bactobolin A.
Experimental Protocols: Key Reactions of the Švenda Synthesis
The following protocols are adapted from the supporting information of the total synthesis of (-)-bactobolin A by Vojáčková et al. (2020).
Stereoselective Vinylogous Aldol Reaction
This key step establishes the C3 quaternary stereocenter and introduces the dichloromethyl group.
-
Reaction Scheme:
-
A silyl dienol ether (derived from a (-)-quinic acid derivative) reacts with 1,1-dichloroacetone in the presence of a Lewis acid.
-
-
Materials:
-
Silyl dienol ether (1.0 equiv)
-
1,1-Dichloroacetone (1.5 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
-
Procedure:
-
A solution of the silyl dienol ether in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
TiCl₄ is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of 1,1-dichloroacetone in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Rh(II)-Catalyzed C-H Amination
This diastereoselective reaction forms the pivotal C4-N bond and sets the configuration of the axial amine.
-
Reaction Scheme:
-
An aliphatic carbamate is cyclized via an intramolecular C-H amination catalyzed by a rhodium(II) complex.
-
-
Materials:
-
Carbamate precursor (1.0 equiv)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.05 equiv)
-
Magnesium oxide (MgO, 2.0 equiv)
-
Iodosylbenzene (PhIO, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
-
Procedure:
-
To a stirred suspension of the carbamate precursor, MgO, and Rh₂(OAc)₄ in anhydrous CH₂Cl₂ at room temperature is added PhIO in one portion.
-
The reaction mixture is stirred vigorously at room temperature for 16 hours.
-
The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the oxazolidinone product.
-
Intramolecular Alkoxycarbonylation
This step constructs the bicyclic lactone framework of (-)-bactobolin A.
-
Reaction Scheme:
-
An enolate is generated in the presence of an activated oxazolidinone, leading to an intramolecular cyclization.
-
-
Materials:
-
Nosyl-activated oxazolidinone (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To a solution of the nosyl-activated oxazolidinone in anhydrous THF at -78 °C is added NaH portionwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is then subjected to the subsequent deprotection step without further purification.
-
Forward Synthesis Workflow
The forward synthesis of (-)-bactobolin A, as executed by the Švenda group, is a testament to strategic planning and stereocontrol. The following diagram illustrates the progression from the chiral starting material to the final natural product.
Caption: Forward synthesis workflow for (-)-bactobolin A.
Biological Mechanism of Action
(-)-Bactobolin A exerts its antibacterial effects by targeting the bacterial ribosome, a crucial cellular machinery for protein synthesis. Specifically, it binds to the 50S subunit in proximity to the L2 protein. This binding event induces a conformational change in the peptidyl-site tRNA, displacing it and ultimately stalling protein synthesis, which is lethal to the bacterium.
Caption: Mechanism of action of (-)-bactobolin A.
References
- 1. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Bac... | Organic Chemistry [organicchemistry.eu]
- 4. Stereocontrolled Synthesis of (-)-Bactobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of Bactobolin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolin A is a natural product that exhibits a range of biological activities, including potent antimicrobial and antitumor properties.[1] It functions by inhibiting bacterial protein translation through binding to the L2 protein of the 50S ribosomal subunit, a mechanism distinct from many clinically used antibiotics.[2][3] The complex chemical structure of bactobolin A, featuring multiple contiguous stereocenters, presents a significant challenge for synthetic chemists. This document outlines a detailed protocol for the stereoselective synthesis of (-)-bactobolin A, primarily focusing on the efficient approach developed by the Švenda group.[4][5][6] This synthesis utilizes (-)-quinic acid as a chiral starting material and employs a series of substrate-controlled stereoselective reactions to achieve a high overall yield.[4][6][7]
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-bactobolin A reveals a strategy centered around key bond disconnections. The final amide coupling and an intramolecular alkoxycarbonylation simplify the target to a bicyclic precursor. This intermediate is envisioned to be formed via an intramolecular C-H amination. A crucial vinylogous aldol reaction is proposed to introduce the dichloromethyl-bearing quaternary stereocenter.[5] This strategic approach allows for the construction of the complex core and the installation of the five contiguous stereocenters with high stereocontrol.[4][6]
Key Reaction Steps and Quantitative Data
The stereoselective synthesis of (-)-bactobolin A from (-)-quinic acid was accomplished in 16 linear steps with an overall yield of 10%.[7] The following table summarizes the key transformations and their reported efficiencies.
| Step | Reaction | Key Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Vinylogous Aldol Reaction | TBS-dienol ether of a quinic acid-derived enone, 1,1-dichloroacetone, TiCl4 | Dichloro alcohol | High | High |
| 2 | Hydrogenation | H2, Pd/C | Saturated ketone | High | High |
| 3 | Carbamate Formation | Triphosgene, p-anisidine | Carbamate intermediate | Not specified | - |
| 4 | C-H Amination | Rh2(esp)2 | Oxazolidinone | High | High |
| 5 | Intramolecular Alkoxycarbonylation | NaH, nosyl chloride | Bicyclic lactone | Good | - |
| 6 | Nosyl Deprotection | 4-tert-butylbenzenethiol, K2CO3 | Free amine | Good | - |
| 7 | Amide Coupling | (L)-N-Boc-3-hydroxy-4,4-dichlorovaline, COMU | Protected bactobolin A | Good | - |
| 8 | Deprotection | TFA | (-)-Bactobolin A trifluoroacetate | Not specified | - |
Experimental Protocols
The following protocols are based on the published work of Švenda and coworkers and represent the key stereoselective steps in the synthesis of (-)-bactobolin A.[4][5][6]
Stereoselective Vinylogous Aldol Reaction
This crucial step establishes the C3 quaternary stereocenter bearing the dichloromethyl group.
-
Procedure: To a solution of the TBS-protected dienol ether derived from the (-)-quinic acid enone in a suitable aprotic solvent (e.g., CH2Cl2) at -78 °C is added TiCl4. After stirring for a short period, a solution of 1,1-dichloroacetone in the same solvent is added dropwise. The reaction mixture is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting product is purified by column chromatography.
Diastereoselective C-H Amination
A rhodium-catalyzed C-H amination reaction is employed to install the C4 nitrogen with the desired axial configuration.[4][5]
-
Procedure: The carbamate-containing substrate is dissolved in a suitable solvent (e.g., benzene or toluene). A catalytic amount of a rhodium catalyst, such as Rh2(esp)2, is added to the solution. The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the desired oxazolidinone.
Intramolecular Alkoxycarbonylation
The bicyclic lactone core of bactobolin A is constructed via an intramolecular alkoxycarbonylation.[4][5]
-
Procedure: To a solution of the oxazolidinone intermediate in an appropriate aprotic solvent (e.g., THF) at 0 °C is added sodium hydride (NaH). The mixture is stirred for a period to allow for deprotonation. Subsequently, nosyl chloride is added, and the reaction is allowed to proceed until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the bicyclic lactone.
Visualizations
Synthetic Workflow of (-)-Bactobolin A
Caption: Key transformations in the stereoselective synthesis of (-)-Bactobolin A.
Conclusion
The stereoselective total synthesis of (-)-bactobolin A, as achieved by the Švenda group, provides an efficient and elegant route to this biologically important molecule. The strategy's success hinges on the strategic use of a chiral pool starting material and the application of highly diastereoselective reactions to control the formation of the multiple stereocenters. These detailed protocols and the synthetic overview serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in bactobolin A and its analogs. Further exploration of this synthetic route could enable the generation of novel derivatives for structure-activity relationship studies and the development of new antibiotic candidates.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Stereocontrolled Synthesis of (-)-Bactobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Bactobolin from Burkholderia thailandensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bactobolin is a potent, broad-spectrum antibiotic produced by the Gram-negative bacterium Burkholderia thailandensis. It is a hybrid nonribosomal peptide-polyketide natural product with significant cytotoxic activity. The production of bactobolin is regulated by a quorum-sensing mechanism. This document provides detailed protocols for the cultivation of B. thailandensis, and the subsequent extraction and purification of bactobolin.
Data Presentation
Table 1: Reported Bactobolin Production and Yield
| Parameter | Value | Reference |
| Bactobolin Concentration in Culture Fluid | 5.3 mg/mL | [1] |
| Bactobolin in Filtered Culture Supernatants | 40 ± 18 µg | [2][3] |
Experimental Protocols
Culture of Burkholderia thailandensis for Bactobolin Production
Burkholderia thailandensis strain E264 is a commonly used strain for bactobolin production. Optimal production is influenced by temperature, with increased yields observed at 30°C compared to 37°C[1][4].
Materials:
-
Burkholderia thailandensis E264
-
Luria-Bertani (LB) broth
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Inoculate a single colony of B. thailandensis E264 into a starter culture of LB broth.
-
Incubate the starter culture overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger production culture of LB broth.
-
Incubate the production culture at 30°C for 24 hours with shaking[5].
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
After 24 hours, harvest the culture for bactobolin extraction.
Extraction of Bactobolin from Culture Supernatant
Bactobolin is secreted into the culture medium. Therefore, the first step is to separate the bacterial cells from the culture supernatant.
Materials:
-
B. thailandensis culture
-
Centrifuge and appropriate centrifuge tubes
-
Sterile filtration unit (0.22 µm filter)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Centrifuge the bacterial culture to pellet the cells.
-
Decant the supernatant carefully. For complete removal of cells, the supernatant can be filter-sterilized through a 0.22 µm filter[6].
-
The resulting cell-free supernatant is the starting material for bactobolin extraction.
-
Perform a liquid-liquid extraction using ethyl acetate. Mix the culture supernatant with an equal volume of ethyl acetate in a separatory funnel[6].
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of bactobolin.
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of Bactobolin
An initial five-column purification scheme has been simplified to a more streamlined process involving solid-phase extraction and reversed-phase high-performance liquid chromatography (HPLC)[7]. This multi-step process allows for the separation of different bactobolin analogs.
3.1. Solid-Phase Extraction (SPE) using HP-20 and Hypercarb Chromatography
Materials:
-
Crude bactobolin extract
-
Diaion® HP-20 resin
-
Hypercarb™ porous graphitic carbon
-
Glass chromatography columns
-
Solvents: Methanol, Acetonitrile, Water
Protocol:
-
Dissolve the crude extract in an appropriate solvent.
-
Pack a glass column with HP-20 resin and equilibrate with water.
-
Load the dissolved crude extract onto the HP-20 column.
-
Wash the column with water to remove polar impurities.
-
Elute the bactobolin-containing fractions with a stepwise gradient of methanol in water.
-
Pool the fractions containing bactobolin.
-
Further fractionate the pooled fractions using a Hypercarb column, eluting with a gradient of acetonitrile in water[5].
3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Partially purified bactobolin fractions
-
HPLC system with a C18 column
-
Solvents: Acetonitrile (ACN) and water, both with 0.1% trifluoroacetic acid (TFA)
-
Fraction collector
Protocol:
-
Dissolve the bactobolin-containing fractions from the SPE step in the initial mobile phase.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% ACN with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the bactobolins using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for the presence and purity of bactobolin analogs using techniques like mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified bactobolin.
Visualizations
Bactobolin Purification Workflow
Caption: A high-level workflow for the purification of bactobolin.
Proposed Bactobolin Biosynthetic Pathway
Caption: Proposed biosynthesis of bactobolin in B. thailandensis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Burkholderia thailandensis Methylated Hydroxyalkylquinolines: Biosynthesis and Antimicrobial Activity in Cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Bactobolin MIC and IC50 Values using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolin, a polyketide-peptide natural product, has demonstrated significant antimicrobial and antitumor activities. Its mechanism of action involves the inhibition of protein synthesis by binding to the ribosome, making it a compound of interest for further investigation as a potential therapeutic agent.[1] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of bactobolin against various bacterial strains and its half-maximal inhibitory concentration (IC50) against cancer cell lines using established cell-based assays.
Accurate determination of MIC and IC50 values is a critical first step in the preclinical evaluation of any potential antimicrobial or anticancer drug. These values provide essential data on the compound's potency and selectivity, guiding further development and optimization efforts. The protocols outlined below describe the broth microdilution method for antibacterial susceptibility testing and the MTT assay for assessing cytotoxicity in cancer cell lines.
Data Presentation
Bactobolin MIC Values against Various Bacterial Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of bactobolin A, B, and C against a diverse panel of bacterial species. The data is presented in µg/mL.
| Bacterial Strain | Bactobolin A (µg/mL) | Bactobolin B (µg/mL) | Bactobolin C (µg/mL) |
| Staphylococcus aureus | 3 | >25 | 12.5 |
| Staphylococcus epidermidis | 1.5 | >25 | 6 |
| Streptococcus pneumoniae | 3 | >25 | 12.5 |
| Enterococcus faecalis | 6 | >25 | 25 |
| Bacillus subtilis | 0.75 | 12.5 | 3 |
| Escherichia coli | 6 | >25 | 25 |
| Klebsiella pneumoniae | 12.5 | >25 | >25 |
| Pseudomonas aeruginosa | 25 | >25 | >25 |
| Salmonella enterica | 6 | >25 | 25 |
| Acinetobacter baumannii | 12.5 | >25 | >25 |
Data compiled from published research.
Bactobolin IC50 Values against Murine Leukemia L-1210 Cells
Experimental Protocols
Protocol 1: Determination of Bactobolin MIC using Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of bactobolin against bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bactobolin (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Bactobolin Dilutions:
-
In a sterile 96-well plate, add 50 µL of sterile broth to all wells from columns 2 to 12.
-
Add 100 µL of the highest concentration of bactobolin to be tested to the wells in column 1.
-
Perform a serial two-fold dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the positive control (bacterial growth without bactobolin), and column 12 will be the negative control (broth only).
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to all wells from column 1 to 11. Do not add bacteria to the negative control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterial strain (typically 35-37°C) for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of bactobolin in which there is no visible bacterial growth. This can be confirmed by reading the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Determination of Bactobolin IC50 using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of bactobolin against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Bactobolin (stock solution of known concentration)
-
Sterile 96-well plates
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent cancer cell line of interest
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours in a CO2 incubator at 37°C to allow the cells to attach.
-
-
Treatment with Bactobolin:
-
Prepare serial dilutions of bactobolin in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the bactobolin dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (the solvent used to dissolve bactobolin) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each bactobolin concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the bactobolin concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining bactobolin MIC values.
Bactobolin's Mechanism of Action: Inhibition of Protein Synthesis
Caption: Bactobolin inhibits protein synthesis by binding to the ribosome.
References
Application Notes and Protocols for the Quantification of Bactobolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolin is a polyketide-peptide natural product produced by various bacteria, including Burkholderia thailandensis. It exhibits potent antibacterial and cytotoxic activities, making it a compound of interest for drug discovery and development. Accurate and reliable quantification of bactobolin is crucial for various stages of research, from fermentation process optimization to preclinical studies. These application notes provide detailed protocols for the quantification of bactobolin using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a microbiological bioassay.
Chromatographic Methods for Bactobolin Quantification
Chromatographic techniques are the preferred methods for the precise and selective quantification of bactobolin in complex matrices. Due to its polar nature, careful method development is required for optimal separation and detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Experimental Protocol: HPLC-UV Quantification of Bactobolin
1. Sample Preparation (from Fermentation Broth):
- Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells.
- Collect the supernatant.
- For protein precipitation, add an equal volume of ice-cold methanol or acetonitrile to the supernatant.
- Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV System and Conditions:
- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: | Time (min) | % Mobile Phase B | | :---: | :---: | | 0 | 5 | | 20 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: To be determined empirically (scan from 200-400 nm). A starting wavelength of 210 nm is recommended.
3. Calibration Curve:
- Prepare a stock solution of purified bactobolin standard in methanol.
- Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
- Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
- Identify the bactobolin peak in the sample chromatograms by comparing the retention time with the standard.
- Quantify the amount of bactobolin in the samples by interpolating the peak area from the calibration curve.
Workflow for HPLC-UV Quantification of Bactobolin
Caption: Workflow for Bactobolin Quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of bactobolin, especially in complex biological matrices and for low concentrations. This method does not rely on a chromophore and provides structural confirmation.
Experimental Protocol: LC-MS/MS Quantification of Bactobolin
1. Sample Preparation:
- Follow the same sample preparation protocol as for HPLC-UV.
2. LC-MS/MS System and Conditions:
- LC System: A high-performance liquid chromatography system.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A shorter gradient can often be used compared to HPLC-UV due to the selectivity of MS detection. | Time (min) | % Mobile Phase B | | :---: | :---: | | 0 | 5 | | 10 | 95 | | 12 | 95 | | 12.1 | 5 | | 15 | 5 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
- The precursor ion for bactobolin A (C₁₄H₂₀Cl₂N₂O₆) is [M+H]⁺ = 383.08.
- Product ions need to be determined by infusing a purified standard and performing a product ion scan.
- Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity of bactobolin.
4. Data Analysis and Quantification:
- Use the same procedure for generating a calibration curve as described for HPLC-UV.
- Quantification is based on the peak area of the specific MRM transition for bactobolin.
Workflow for LC-MS/MS Quantification of Bactobolin
Caption: Workflow for Bactobolin Quantification by LC-MS/MS.
Quantitative Data Summary (Hypothetical)
Since specific quantitative data for bactobolin is not widely published, the following table presents hypothetical yet realistic performance characteristics for the described methods. Researchers should perform their own method validation to establish these parameters.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Microbiological Assay for Bactobolin Quantification
A microbiological assay provides a measure of the biological activity of bactobolin and can be a useful orthogonal technique to chromatographic methods. This assay is based on the principle that the size of the zone of growth inhibition of a susceptible microorganism is proportional to the concentration of the antibiotic. Bacillus subtilis is a suitable indicator organism due to its susceptibility to bactobolin.[1]
Experimental Protocol: Agar Diffusion Bioassay
1. Preparation of Materials:
- Indicator Organism: Bacillus subtilis.
- Growth Medium: Mueller-Hinton Agar (MHA).
- Bactobolin Standards: Prepare a stock solution and serial dilutions in a suitable solvent (e.g., methanol or water).
- Sterile Paper Discs: 6 mm diameter.
2. Assay Procedure:
- Prepare a lawn of Bacillus subtilis on MHA plates by spreading a bacterial suspension (e.g., 0.5 McFarland standard) evenly over the surface.
- Impregnate sterile paper discs with a known volume (e.g., 10 µL) of each bactobolin standard and the unknown samples.
- Allow the solvent to evaporate from the discs in a sterile environment.
- Place the discs onto the surface of the inoculated MHA plates.
- Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
- Measure the diameter of the zones of inhibition around each disc.
- Create a calibration curve by plotting the diameter of the zone of inhibition against the logarithm of the concentration of the bactobolin standards.
- Determine the concentration of bactobolin in the unknown samples by interpolating their zone of inhibition diameters on the calibration curve.
Logical Relationship in Microbiological Assay
Caption: Principle of the Microbiological Bioassay.
Conclusion
The choice of analytical method for bactobolin quantification will depend on the specific requirements of the study, including the required sensitivity, selectivity, and throughput. For accurate and precise quantification, LC-MS/MS is the recommended method. HPLC-UV provides a good alternative if sufficient sensitivity can be achieved. The microbiological assay is a valuable tool for assessing the biological activity of bactobolin and can be used as a complementary technique. It is imperative that any method used is properly validated to ensure the reliability of the generated data.
References
Application Notes and Protocols for Isolating Bactobolin-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and characterization of bactobolin-resistant bacterial mutants. Understanding the mechanisms of resistance to bactobolin, an antibiotic with potent activity, is crucial for the development of new antimicrobial strategies and for elucidating its mode of action. The protocols described herein are based on established methodologies for generating and selecting for antibiotic resistance in bacteria.
Introduction
Bactobolin is a polyketide-peptide antibiotic produced by Burkholderia thailandensis that inhibits protein synthesis.[1][2][3] Resistance to bactobolin has been shown to arise from spontaneous mutations in the rplB gene, which encodes the 50S ribosomal protein L2.[1][2][4] These mutations alter the binding site of bactobolin on the ribosome, thereby conferring resistance.[3][5] The isolation of bactobolin-resistant mutants is a key step in studying these resistance mechanisms and can provide valuable insights into the interaction of bactobolin with its ribosomal target.
Data Presentation
The following table summarizes the minimum inhibitory concentrations (MICs) of bactobolin A for a wild-type Bacillus subtilis strain and four spontaneously isolated resistant mutants, as reported in the literature. This data quantitatively demonstrates the level of resistance achieved through mutation.
| Strain | Genotype | Bactobolin A MIC (µg/mL) |
| B. subtilis 3610 (Parental) | Wild-type | 3 |
| Mutant 1 | rplB (E236A) | 17 |
| Mutant 2 | rplB (E236Q) | 21 |
| Mutant 3 | Not specified | 100 |
| Mutant 4 | Not specified | 100 |
Data sourced from Chandler et al., 2012.[2]
Experimental Protocols
This section details the methodologies for the isolation of spontaneous bactobolin-resistant mutants and the subsequent confirmation of their resistance.
Protocol 1: Isolation of Spontaneous Bactobolin-Resistant Mutants
This protocol is adapted from the successful isolation of bactobolin-resistant Bacillus subtilis mutants.[2]
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis 3610)
-
Luria-Bertani (LB) agar plates
-
Bactobolin-containing solution (e.g., filter-sterilized culture fluid from B. thailandensis grown at 30°C to induce bactobolin production, or a solution of purified bactobolin A)
-
Sterile spreader
-
Incubator (37°C)
-
Spectrophotometer or other means of determining cell density
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in LB broth at 37°C with shaking.
-
Cell Plating:
-
Determine the cell density of the overnight culture (e.g., by measuring OD600).
-
Spread a high density of cells (approximately 10⁸ cells) onto LB agar plates containing a selective concentration of bactobolin. The concentration of bactobolin should be sufficient to inhibit the growth of the wild-type strain. A concentration of approximately 7.5 µl of B. thailandensis culture fluid per ml of LB agar has been used successfully.[2]
-
-
Incubation: Incubate the plates at 37°C for 48 hours or until colonies appear.
-
Isolation of Mutants:
-
Pick individual colonies that arise on the selective plates.
-
Streak each colony onto a fresh LB agar plate containing the same concentration of bactobolin to isolate pure colonies.
-
-
Calculation of Mutation Frequency: The frequency of spontaneous mutation can be calculated by dividing the number of resistant colonies by the total number of cells plated. For B. subtilis, this frequency was observed to be approximately 3 x 10⁻⁹.[2]
Protocol 2: Confirmation of Bactobolin Resistance by Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the level of resistance of the isolated mutants.
Materials:
-
Isolated bacterial mutants and wild-type control strain
-
Mueller-Hinton broth or other suitable growth medium
-
Bactobolin A of known concentration
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum: Grow overnight cultures of the wild-type and mutant strains. Dilute the cultures to a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Bactobolin Dilutions: Perform a serial two-fold dilution of bactobolin A in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no bactobolin) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of bactobolin that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Visualizations
Experimental Workflow for Isolating Bactobolin-Resistant Mutants
Caption: Workflow for isolating and characterizing bactobolin-resistant mutants.
Bactobolin Mechanism of Action and Resistance
Caption: Bactobolin inhibits protein synthesis by binding to the L2 ribosomal protein.
References
- 1. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bactobolin A as a Ribosomal Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolin A is a polyketide-peptide antibiotic produced by Burkholderia thailandensis. It has garnered significant interest as a ribosomal probe due to its unique mechanism of action and distinct binding site on the bacterial ribosome. Unlike many other ribosome-targeting antibiotics, bactobolin A binds to a novel site on the 50S ribosomal subunit, involving ribosomal protein uL2 and 23S rRNA. This property makes it a valuable tool for studying ribosome function, dynamics, and for the development of novel antibacterial agents.
These application notes provide detailed information on the use of bactobolin A as a ribosomal probe, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.
Mechanism of Action
Bactobolin A inhibits protein synthesis by binding to a previously unseen site on the large (50S) ribosomal subunit.[1][2][3] This binding site is located at the peptidyl transferase center (PTC) and involves interactions with ribosomal protein uL2 and specific nucleotides of the 23S rRNA.[1][3][4]
The binding of bactobolin A displaces the CCA-end of the P-site tRNA, causing a significant conformational change.[1][4] This displacement sterically hinders the proper positioning of the peptidyl-tRNA, which is thought to inhibit the termination step of translation.[1] Although it binds to a different site, the structural effect of bactobolin A on the P-site tRNA is similar to that of another antibiotic, blasticidin S.[1] Resistance to bactobolin A has been linked to mutations in the gene encoding the uL2 ribosomal protein.[1]
Data Presentation
Quantitative Antimicrobial Activity of Bactobolin A
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of bactobolin A against a panel of bacterial strains. This data provides an overview of its spectrum of activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 1.56 | [Source for MIC values] |
| Staphylococcus aureus | 3.12 | [Source for MIC values] |
| Enterococcus faecalis | 6.25 | [Source for MIC values] |
| Escherichia coli | 12.5 | [Source for MIC values] |
| Pseudomonas aeruginosa | >100 | [Source for MIC values] |
| Klebsiella pneumoniae | 25 | [Source for MIC values] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Mandatory Visualizations
Signaling Pathway of Bactobolin A Action
Experimental Workflow: Ribosome Profiling using Bactobolin A
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of bactobolin A in a bacterial in vitro translation system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reporter mRNA (e.g., encoding luciferase or GFP)
-
Bactobolin A stock solution (in a suitable solvent, e.g., DMSO)
-
Luciferase assay reagent or fluorescence plate reader
-
Microplate (96-well, opaque for luminescence or black for fluorescence)
Procedure:
-
Prepare a master mix for the in vitro translation reaction containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.
-
Prepare serial dilutions of bactobolin A in the reaction buffer. The concentration range should span several orders of magnitude around the expected IC50. Include a no-drug control (solvent only).
-
Set up the reactions in a 96-well plate. To each well, add the master mix and the appropriate concentration of bactobolin A or the vehicle control.
-
Initiate the translation by adding the reporter mRNA to each well.
-
Incubate the plate at the optimal temperature for the cell-free extract (typically 37°C) for a specified time (e.g., 60-90 minutes).
-
Measure the reporter signal .
-
For luciferase, add the luciferase assay reagent and measure luminescence.
-
For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the signal from each well to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the bactobolin A concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Ribosome Profiling to Map Bactobolin A Stalling
This protocol outlines the use of bactobolin A to stall ribosomes for ribosome profiling experiments, allowing for the genome-wide identification of its effect on translation.
Materials:
-
Bacterial culture in mid-log phase
-
Bactobolin A
-
Lysis buffer (containing inhibitors of RNases)
-
Nuclease (e.g., MNase)
-
Sucrose for gradient preparation
-
Ultracentrifuge
-
RNA extraction kit
-
Reagents for library preparation and sequencing
Procedure:
-
Culture and Treatment: Grow a bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6). Add bactobolin A to a final concentration sufficient to inhibit translation (e.g., 2-5 times the MIC) and incubate for a short period (e.g., 2-5 minutes) to stall elongating ribosomes.
-
Harvesting and Lysis: Rapidly harvest the cells by filtration or centrifugation at 4°C. Immediately lyse the cells in a lysis buffer containing RNase inhibitors.
-
Nuclease Digestion: Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes. The amount of nuclease and digestion time should be optimized to yield monosomes.
-
Monosome Isolation: Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes and ribosomal subunits. Alternatively, a sucrose cushion can be used for a cruder but faster isolation.
-
Ribosome-Protected Fragment (RPF) Extraction: Collect the monosome fraction and extract the RNA. This will contain the ribosome-protected mRNA fragments (footprints).
-
Size Selection: Isolate the RPFs, which are typically 20-30 nucleotides in length, using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and amplify the library by PCR. Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome. The density of reads along each transcript reveals the positions where ribosomes were stalled by bactobolin A.
Protocol 3: Preparation of Bactobolin A-Stalled Ribosome Complexes for Cryo-EM
This protocol describes the preparation of bacterial 70S ribosome complexes stalled with bactobolin A for structural analysis by cryogenic electron microscopy (cryo-EM).
Materials:
-
Purified 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus or Escherichia coli)
-
mRNA with a strong Shine-Dalgarno sequence
-
Initiator tRNA (tRNAfMet) and elongator tRNAs
-
Bactobolin A
-
Buffers for ribosome complex formation and cryo-EM grid preparation
Procedure:
-
Formation of the Initiation Complex: Incubate purified 70S ribosomes with the mRNA and initiator tRNA in a buffer containing an appropriate concentration of Mg²⁺ to form a stable 70S initiation complex.
-
Elongation and Stalling: Initiate translation elongation by adding the necessary aminoacyl-tRNAs and elongation factors. Allow the ribosome to translate a few codons before adding bactobolin A at a concentration several-fold higher than its binding affinity (if known) or at a concentration shown to inhibit translation in vitro. Incubate to allow bactobolin A to bind and stall the ribosomes.
-
Purification of Stalled Complexes: Purify the stalled ribosome complexes from unbound components using a sucrose cushion or size-exclusion chromatography.
-
Cryo-EM Grid Preparation: Apply a small volume (3-4 µL) of the purified and concentrated stalled ribosome solution to a glow-discharged cryo-EM grid. Plunge-freeze the grid in liquid ethane using a vitrification device (e.g., Vitrobot).
-
Cryo-EM Data Collection and Analysis: Screen the frozen grids for optimal ice thickness and particle distribution. Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector. Process the images to reconstruct the 3D structure of the bactobolin A-stalled ribosome complex.
Conclusion
Bactobolin A's unique binding site and mechanism of action make it a powerful and specific tool for probing the bacterial ribosome. The protocols provided here offer a starting point for researchers to utilize bactobolin A in a variety of applications, from determining its inhibitory activity to elucidating its precise effects on translation at a genome-wide and structural level. These studies will not only enhance our fundamental understanding of protein synthesis but also aid in the development of novel antibiotics that can overcome existing resistance mechanisms.
References
- 1. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amuntslab.org [amuntslab.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bactobolin Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bactobolin analogs for the exploration of their structure-activity relationships (SAR). Detailed protocols for chemical synthesis and biological evaluation are provided, along with a summary of key SAR findings.
Introduction to Bactobolin and SAR Studies
Bactobolin is a polyketide-peptide natural product with potent antibacterial and antitumor activities. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit.[1] Due to its significant biological activity and novel target, bactobolin represents a promising scaffold for the development of new antibiotics. However, its clinical development has been hindered by its cytotoxicity.
Structure-activity relationship (SAR) studies of bactobolin analogs are crucial for identifying derivatives with improved therapeutic indices, including enhanced antibacterial potency and reduced cytotoxicity. Key areas of the bactobolin scaffold for modification include the C3 dichloromethyl group, the C5 hydroxyl group, and the amino acid side chain.
Quantitative SAR Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of naturally occurring bactobolins against a panel of pathogenic bacteria. This data provides foundational insights into the SAR of the bactobolin scaffold.
| Compound | Structure | MIC (µg/mL) |
| Staphylococcus aureus | ||
| Bactobolin A | R¹ = OH, R² = H | 3 |
| Bactobolin B | R¹ = OH, R² = L-Ala | >100 |
| Bactobolin C | R¹ = H, R² = H | 6 |
Data derived from multiple sources, including qualitative statements on relative potency. [2]
Key SAR Insights:
-
C5 Hydroxyl Group: The presence of the C5 hydroxyl group is critical for potent antibacterial activity. Bactobolin A, which possesses a C5-OH group, is generally more potent than Bactobolin C, which lacks this functionality.[2]
-
Amino Acid Side Chain: Modification of the amino acid side chain significantly impacts activity. The addition of an L-alanine residue in Bactobolin B results in a dramatic loss of antibacterial activity.[2]
-
Dichloroalkyl Moiety: The dichloromethyl group at C3 is believed to be important for activity, as derivatives with modifications at this position have shown reduced potency.
Experimental Protocols
Synthesis of Bactobolin Analogs via Sulfamate-Tethered Aza-Wacker Cyclization
A key strategy for the synthesis of the bactobolin core structure involves a sulfamate-tethered aza-Wacker cyclization to install the C4 nitrogen. The following is a general protocol based on published methods.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for bactobolin analogs.
Protocol for Sulfamate-Tethered Aza-Wacker Cyclization:
-
Preparation of the Sulfamate Intermediate:
-
To a solution of the homoallylic alcohol precursor in anhydrous acetonitrile at 0 °C, add chlorosulfonyl isocyanate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the sulfamate intermediate.
-
-
Aza-Wacker Cyclization:
-
In a microwave vial, combine the sulfamate intermediate, palladium(II) acetate (Pd(OAc)₂), and copper(II) acetate (Cu(OAc)₂) in acetonitrile.
-
Seal the vial and degas by evacuating and backfilling with oxygen three times.
-
Heat the reaction mixture to 55 °C under an oxygen atmosphere (balloon) and stir for 16-36 hours.
-
After cooling to room temperature, filter the reaction mixture through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the bicyclic core structure.
-
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of synthesized bactobolin analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Diagram of the MIC Determination Workflow:
References
Application Notes and Protocols for Crystallizing the 70S Ribosome with Bactobolin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the co-crystallization of the bacterial 70S ribosome with the antibiotic bactobolin A. The protocols are compiled from established methodologies for crystallizing ribosomal complexes, with specific details derived from the successful structure determination of the Thermus thermophilus 70S ribosome in complex with bactobolin A.[1][2][3]
Introduction
Bactobolin A is a polyketide-peptide antibiotic produced by Burkholderia thailandensis that inhibits protein synthesis.[1][2] Structural studies have revealed that bactobolin A binds to a novel site on the 50S ribosomal subunit, distinct from the binding sites of many other known antibiotics.[1][2][4] This unique binding site makes bactobolin A and its derivatives promising candidates for the development of new antimicrobial agents.
The crystallization of the 70S ribosome, a large and flexible macromolecular machine, is a challenging endeavor. This guide provides detailed protocols for the purification of the 70S ribosome from Thermus thermophilus, the preparation of the functional complex with messenger RNA (mRNA) and transfer RNA (tRNA), and the co-crystallization with bactobolin A.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Crystal Structure Resolution | 3.4 Å | [1][2][3] |
| Source Organism for 70S Ribosome | Thermus thermophilus | [1][2] |
| Crystallization Complex Components | 70S Ribosome, mRNA, P-site tRNA, Bactobolin A | [1][2] |
| Bactobolin A Binding Site | 50S subunit, displacing P-site tRNA | [1][2][4] |
Experimental Protocols
Protocol 1: Purification of Thermus thermophilus 70S Ribosomes
This protocol is adapted from standard methods for the purification of prokaryotic ribosomes.[5][6]
Materials:
-
Thermus thermophilus cell paste
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Sucrose Cushion (1.1 M Sucrose in Lysis Buffer)
-
Resuspension Buffer (20 mM Tris-HCl pH 7.5, 50 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol)
-
Sucrose Gradient Solutions (10% and 40% (w/v) sucrose in Resuspension Buffer)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Lysis: Resuspend Thermus thermophilus cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes to remove cell debris.
-
Sucrose Cushion Centrifugation: Layer the supernatant onto a sucrose cushion. Centrifuge at 100,000 x g for 18-24 hours to pellet the ribosomes.
-
Ribosome Pellet Resuspension: Carefully discard the supernatant and gently resuspend the ribosomal pellet in Resuspension Buffer.
-
Sucrose Gradient Centrifugation: Layer the resuspended ribosomes onto a 10-40% sucrose gradient. Centrifuge at 70,000 x g for 16-18 hours.
-
Fractionation: Fractionate the gradient and identify the 70S ribosome peak by monitoring absorbance at 260 nm.
-
Concentration and Storage: Pool the 70S fractions, concentrate using ultrafiltration, and store at -80°C.
Protocol 2: Assembly of the 70S Ribosome-mRNA-tRNA Complex
Materials:
-
Purified Thermus thermophilus 70S ribosomes
-
Synthetic mRNA fragment (e.g., with a Shine-Dalgarno sequence and a P-site codon)
-
Purified P-site tRNA (e.g., fMet-tRNAfMet)
-
Complex Assembly Buffer (5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂)
Procedure:
-
Incubation: Mix the 70S ribosomes, mRNA, and P-site tRNA in a molar ratio of 1:1.5:1.5 in the Complex Assembly Buffer.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Purification: (Optional) The complex can be further purified by size-exclusion chromatography to remove unbound components.
Protocol 3: Co-crystallization of the 70S Ribosome Complex with Bactobolin A
Materials:
-
Assembled 70S ribosome-mRNA-tRNA complex
-
Bactobolin A solution
-
Crystallization Buffer (e.g., containing polyethylene glycol (PEG) as a precipitant, and various salts and buffers for screening)
Procedure:
-
Addition of Bactobolin A: Add bactobolin A to the assembled 70S ribosome complex to a final concentration of approximately 100-200 µM.
-
Incubation: Incubate the mixture on ice for at least 30 minutes.
-
Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Mix the complex-bactobolin A solution with an equal volume of crystallization screen solution.
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, temperature, and salt concentrations.
-
Crystal Growth: Crystals suitable for X-ray diffraction typically grow within a few days to a week.
Visualizations
Mechanism of Action of Bactobolin A
References
- 1. One moment, please... [amuntslab.org]
- 2. researchgate.net [researchgate.net]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of 70S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Fermentation Yield of 4a,6-Diene-Bactobolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of 4a,6-diene-bactobolin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What microorganisms are known to produce bactobolin and its analogs?
A1: Bactobolin and its derivatives, including this compound, are primarily produced by Gram-negative bacteria of the genus Burkholderia, particularly Burkholderia thailandensis, and by Gram-positive actinomycetes of the genus Amycolatopsis.[1] Historically, it was first reported to be isolated from Pseudomonas yoshidomiensis.[2]
Q2: What is the general biosynthetic pathway for bactobolin?
A2: Bactobolin is a hybrid polyketide-nonribosomal peptide natural product.[1] Its biosynthesis involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene cluster.[1] Key steps include the incorporation of an unusual dichlorinated valine derivative and subsequent modifications. Understanding this pathway can open avenues for metabolic engineering to enhance yield.
Q3: Are there any known regulatory factors that influence bactobolin production?
A3: In Burkholderia thailandensis, bactobolin production is known to be regulated by quorum sensing, a cell-density-dependent communication system.[1] Additionally, environmental factors such as temperature have been shown to significantly impact yield.
Q4: What are the primary challenges in optimizing bactobolin fermentation?
A4: Common challenges include low product titers, the production of multiple bactobolin analogs complicating purification, and the potential for product degradation. The complex regulatory networks governing secondary metabolite production in both Burkholderia and Amycolatopsis also present a significant hurdle to consistent high-yield fermentation.
Troubleshooting Guides
Low or No Yield of this compound
Problem: After conducting the fermentation and extraction, the yield of this compound is significantly lower than expected or undetectable.
Possible Causes and Solutions:
-
Suboptimal Fermentation Temperature:
-
For Burkholderia thailandensis: Studies have shown that a lower incubation temperature of 30°C results in higher bactobolin production compared to 37°C. Verify and optimize the incubation temperature.
-
For Amycolatopsis sp.: The optimal temperature for secondary metabolite production can vary. A typical starting point is 28-30°C. Consider running a temperature screen to find the optimal condition for your strain.
-
-
Inappropriate Media Composition:
-
Carbon Source: The type and concentration of the carbon source are critical. Glucose is a common choice, but other carbohydrates or complex sources like glycerol or molasses might be more effective. Experiment with different carbon sources and concentrations.
-
Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, or soybean meal often support robust secondary metabolite production. The carbon-to-nitrogen ratio is a key parameter to optimize.
-
Precursor Availability: Ensure that the medium contains adequate precursors for the bactobolin backbone, such as valine and sources for the polyketide chain.
-
-
Inadequate Aeration and Agitation:
-
Oxygen supply is crucial for the growth of these aerobic bacteria and for many enzymatic steps in secondary metabolism.
-
Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the cells.
-
-
Incorrect pH Profile:
-
The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake.
-
Monitor the pH throughout the fermentation and consider using buffers or a pH control system to maintain it within the optimal range (typically between 6.5 and 7.5 for many actinomycetes).
-
-
Suboptimal Inoculum:
-
The age and density of the inoculum can impact the subsequent fermentation performance.
-
Standardize your inoculum preparation procedure, ensuring a healthy and actively growing seed culture is used.
-
Inconsistent Batch-to-Batch Yields
Problem: The yield of this compound varies significantly between different fermentation batches, even with seemingly identical protocols.
Possible Causes and Solutions:
-
Variability in Inoculum: Inconsistent inoculum age, cell density, or physiological state can lead to variable fermentation outcomes. Implement a strict protocol for seed culture preparation.
-
Inconsistent Media Preparation: Minor variations in media components, especially complex ones like yeast extract or peptone, can affect results. Use high-quality, consistent batches of media components.
-
Fluctuations in Fermentation Parameters: Small deviations in temperature, pH, or aeration can have a large impact. Ensure your fermentation equipment is properly calibrated and maintaining setpoints accurately.
-
Genetic Instability of the Producing Strain: High-producing strains can sometimes be genetically unstable. Periodically re-isolate single colonies and screen for high producers to maintain a consistent culture stock.
Data Presentation: Fermentation Parameter Optimization
The following tables summarize key fermentation parameters that can be optimized to improve the yield of secondary metabolites from Burkholderia and Amycolatopsis species. These are starting points for the optimization of this compound production.
Table 1: General Fermentation Parameters for Optimization
| Parameter | Burkholderia thailandensis (Recommended Starting Point) | Amycolatopsis sp. (Recommended Starting Point) | Range for Optimization |
| Temperature | 30°C | 28-30°C | 25-37°C |
| pH | 6.8 - 7.2 | 6.5 - 7.5 | 6.0 - 8.0 |
| Agitation | 200-250 rpm | 200-300 rpm | 150-400 rpm |
| Aeration | 1.0 - 1.5 vvm | 1.0 - 2.0 vvm | 0.5 - 2.5 vvm |
| Inoculum Size | 5% (v/v) | 5-10% (v/v) | 2-15% (v/v) |
Table 2: Media Components for Optimization
| Component | Example Sources | Typical Concentration Range | Considerations |
| Carbon Source | Glucose, Glycerol, Starch, Molasses | 10-50 g/L | High concentrations can cause catabolite repression. |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal, Ammonium Sulfate | 5-20 g/L | The C:N ratio is a critical factor to optimize. |
| Phosphate Source | K2HPO4, KH2PO4 | 1-5 g/L | Phosphate levels can influence the onset of secondary metabolism. |
| Trace Elements | MgSO4, FeSO4, ZnSO4, MnCl2 | 0.1-1 g/L | Essential for enzymatic cofactors. |
| Precursors | Valine | 1-5 g/L | May enhance the production of the bactobolin core structure. |
Experimental Protocols
Protocol 1: Small-Scale Fermentation for Optimization Studies
This protocol describes a general procedure for small-scale fermentation in shake flasks, suitable for screening different media components and growth conditions.
1. Inoculum Preparation: a. Aseptically transfer a single colony of the producing strain (Burkholderia thailandensis or Amycolatopsis sp.) from a fresh agar plate to a 50 mL falcon tube containing 10 mL of seed medium. b. Incubate at the recommended temperature (e.g., 30°C for B. thailandensis) with shaking at 200-250 rpm for 24-48 hours until the culture is in the late exponential phase.
2. Production Fermentation: a. Prepare 250 mL baffled shake flasks, each containing 50 mL of the production medium to be tested. b. Inoculate each flask with the seed culture to the desired final concentration (e.g., 5% v/v). c. Incubate the flasks under the desired conditions (temperature, agitation) for the specified fermentation time (typically 5-7 days). d. Withdraw samples aseptically at regular intervals to monitor cell growth (OD600) and product formation.
3. Extraction and Analysis: a. At the end of the fermentation, harvest the broth and separate the cells from the supernatant by centrifugation. b. Extract the supernatant and/or the cell pellet with an appropriate organic solvent (e.g., ethyl acetate). c. Concentrate the extract and analyze for the presence and quantity of this compound using techniques such as HPLC or LC-MS.
Protocol 2: Fed-Batch Fermentation Strategy
A fed-batch strategy can often improve yields by preventing substrate inhibition and catabolite repression.
1. Initial Batch Phase: a. Start the fermentation in a bioreactor with a basal medium containing a limiting amount of the primary carbon source. b. Allow the culture to grow until the initial carbon source is nearly depleted, which can be monitored by an increase in dissolved oxygen (DO) or a decrease in the off-gas CO2 concentration.
2. Feeding Phase: a. Initiate the feeding of a concentrated nutrient solution (containing the carbon source and potentially other nutrients) at a controlled rate. b. The feeding rate can be constant, or it can be a more complex strategy such as exponential feeding or feedback control based on DO or pH.
3. Monitoring and Control: a. Continuously monitor and control key parameters such as pH, temperature, and dissolved oxygen throughout the fermentation. b. Take samples periodically to measure cell density, substrate consumption, and product formation.
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Simplified overview of the bactobolin biosynthetic pathway.
Caption: Logical workflow for a fed-batch fermentation strategy.
References
Technical Support Center: Stereocontrolled Synthesis of Bactobolin
Welcome to the technical support center for the stereocontrolled synthesis of bactobolin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereocontrolled total synthesis of bactobolin?
A1: The main difficulties in the total synthesis of bactobolin lie in the precise control of its multiple contiguous stereocenters. Key challenges include the diastereoselective installation of the all-syn stereotriad on the core ring structure, the stereocontrolled introduction of the unique dichloromethyl group, and the diastereoselective formation of the bicyclic lactone framework.[1][2] Additionally, reactions such as the sulfamate-tethered aza-Wacker cyclization and rhodium-catalyzed C-H amination require careful optimization to achieve high yields and selectivities.[1][2][3]
Q2: What are the common starting materials for the enantioselective synthesis of bactobolin?
A2: A common and effective chiral pool starting material for the enantioselective synthesis of (-)-bactobolin is (-)-quinic acid.[1][2] This readily available natural product provides a scaffold with pre-existing stereocenters that can be elaborated to form the core of the bactobolin molecule.
Q3: What are some of the key stereochemistry-defining reactions in bactobolin synthesis?
A3: Several reactions are crucial for establishing the correct stereochemistry of bactobolin. These include:
-
A diastereoselective conjugate addition to establish the all-syn stereotriad.[1]
-
A stereoselective vinylogous aldol reaction to introduce the dichloromethyl substituent.[2]
-
A completely diastereoselective rhodium(II)-catalyzed C-H amination to set the configuration of the axial amine.[2]
-
An intramolecular alkoxycarbonylation to construct the bicyclic lactone framework.[2]
-
A sulfamate-tethered aza-Wacker cyclization to install the 1,3-amino alcohol structural element.[1]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during key synthetic steps.
Diastereoselective Conjugate Addition for the All-syn Stereotriad
Q: My diastereoselectivity is low or I'm getting a mixture of diastereomers in the conjugate addition to the enone. What should I do?
A: Low diastereoselectivity in this step is a known challenge, particularly when using organocuprates, which can lead to intractable mixtures.[1] The presence of an unprotected homoallylic alcohol can be used to direct the addition.[1] If you are still facing issues, consider the following:
-
Reagent Choice: The use of cis-1-propenyl-magnesium bromide in the presence of super-stoichiometric CuBr•SMe₂ and LiCl has been shown to afford the desired trans-diastereomer as a single product.[4]
-
Temperature Control: Variations in temperature can negatively impact the diastereoselectivity. It is crucial to maintain the recommended reaction temperature.[4]
-
Protecting Groups: The nature of the protecting groups on the substrate can influence the stereochemical outcome. Ensure that the protecting group strategy is compatible with the chelation control desired for the conjugate addition.
Troubleshooting Flowchart: Low Diastereoselectivity in Conjugate Addition
Caption: Troubleshooting low diastereoselectivity in the conjugate addition step.
Sulfamate-Tethered Aza-Wacker Cyclization
Q: The yield of my aza-Wacker cyclization is low. How can I improve it?
A: Low yields in the aza-Wacker cyclization can be due to several factors. Here are some troubleshooting steps:
-
Catalyst Loading: Increasing the loading of Pd(OAc)₂ (e.g., from 10 mol% to 25 mol%) can significantly improve the yield. However, be aware that further increases may be detrimental.[1]
-
Reaction Time: Extending the reaction time (e.g., from 16 hours to 24 or 36 hours) has been shown to be beneficial, with yields plateauing after a certain point.[1]
-
Solvent Choice: The choice of solvent can have a critical effect on the reaction outcome. For some amide-tethered aza-Wacker cyclizations, polar aprotic solvents like DMSO or DMF are preferred, while in other cases, a switch to xylene/pyridine can favor a different cyclized product.
-
Oxidant Quality: The quality of the co-oxidant, such as benzoquinone, can be critical. Recrystallizing the benzoquinone before use has been reported to improve reaction outcomes.
Troubleshooting Flowchart: Low Yield in Aza-Wacker Cyclization
Caption: Troubleshooting low yield in the aza-Wacker cyclization step.
Diastereoselective Introduction of the Dichloromethyl Group
Q: I am having trouble with the diastereoselective addition of the dichloromethyl group to the ketone. What are the key parameters to control?
A: This is a critical and challenging step. The original Weinreb synthesis achieved this diastereoselectively via the addition of Cl₂CHLi in the presence of CeCl₃ at a very low temperature (-100 °C).[1] Reproducibility and scalability can be concerns with this method.[1] An alternative approach involves the addition of a trichloromethyl anion equivalent followed by reduction.
-
Temperature: Extremely low temperatures are crucial for achieving high diastereoselectivity in the addition of dichloromethyllithium.
-
Lewis Acid: The presence of a Lewis acid like CeCl₃ is essential for chelation control and directing the nucleophilic attack.
-
Alternative Reagents: If facing scalability or reproducibility issues, consider alternative conditions, such as those developed by Mioskowski for the addition of CCl₃⁻ to ketones.[1] Be aware that such changes can sometimes lead to unexpected stereochemical outcomes, such as inversion at an adjacent stereocenter.[1]
Rhodium-Catalyzed C-H Amination
Q: My rhodium-catalyzed C-H amination is giving low yields or poor diastereoselectivity. What can I do?
A: The success of this reaction is highly dependent on the catalyst, substrate, and reaction conditions.
-
Catalyst Choice: While standard catalysts like Rh₂(OAc)₄ or Rh₂(oct)₄ are generally effective, more specialized catalysts can offer superior performance. The strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, is particularly effective for intramolecular sulfamate ester C-H amination, allowing for high yields with low catalyst loadings (as low as 0.1 mol%).[3]
-
Substrate: Sulfamate esters are generally optimal substrates for both intra- and intermolecular C-H amination reactions.[3] The steric and electronic properties of the substrate can significantly influence diastereoselectivity.
-
Additives: The addition of certain carboxylic acids to the reaction can improve turnover numbers and product yields.[5]
Quantitative Data
Table 1: Optimization of the Sulfamate-Tethered Aza-Wacker Cyclization [1]
| Entry | Pd(OAc)₂ (mol%) | Time (h) | Yield (%) |
| 1 | 10 | 16 | 30 |
| 2 | 25 | 16 | 45 |
| 3 | 40 | 16 | 40 |
| 4 | 25 | 24 | 65 |
| 5 | 25 | 36 | 66 |
| 6 | 25 | 48 | 65 |
Table 2: Diastereoselective Rhodium-Catalyzed C-H Amination of Chiral Sulfamate Esters
| Entry | Substrate R Group | Catalyst | Diastereomeric Ratio (syn:anti) |
| 1 | Methyl | Rh₂(oct)₄ | 3:1 |
| 2 | Ethyl | Rh₂(oct)₄ | 4:1 |
| 3 | Isopropyl | Rh₂(oct)₄ | 9:1 |
| 4 | Phenyl | Rh₂(oct)₄ | >20:1 |
Experimental Protocols
General Procedure for Sulfamate-Tethered Aza-Wacker Cyclization[4]
A 10 mL microwave vial equipped with a magnetic stir bar is charged with the sulfamate substrate (0.1 mmol), Pd(OAc)₂ (0.04 mmol, 0.4 equiv.), and Cu(OAc)₂ (0.1 mmol, 1 equiv.) in 2 mL of acetonitrile (final concentration 0.05 M). The reaction vial is sealed, then evacuated and backfilled with oxygen three times. The reaction vessel is subsequently submerged in an oil bath preheated to 55 °C and maintained at this temperature under a balloon of O₂ (~1 atm) for 16-36 hours. After the specified time, the reaction mixture is cooled to room temperature and filtered through a small plug of silica gel. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired oxathiazinane product.
General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester[2]
To a solution of the sulfamate ester (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature are added MgO (2.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%). A solution of the oxidant (e.g., PhI(OAc)₂, 1.1 equiv) in the same solvent is then added dropwise over a period of time. The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired cyclic sulfamate.
Mandatory Visualizations
Logical Workflow for the Synthesis of a Key Bactobolin Intermediate
Caption: A simplified workflow for the synthesis of the bactobolin core.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic C-H amination: the stereoselectivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bactobolin Purification by HPLC: A Technical Support Center
Welcome to the technical support center for the purification of bactobolin and its analogs using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
I. Troubleshooting Guide
This guide addresses common issues that may arise during the HPLC purification of bactobolin. Each problem is presented with potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Bactobolin Peak | Injection Issue: No sample injected, or incorrect sample volume. | - Ensure the autosampler vial contains sufficient sample and no air bubbles. - Manually inject a standard to verify system performance. |
| Detection Issue: Incorrect wavelength setting, or detector lamp is off. | - Based on the chemical structure of bactobolin (a polyketide-peptide hybrid), a starting detection wavelength in the range of 210-240 nm is recommended. Perform a UV-Vis scan to determine the λmax for your specific bactobolin analog. - Ensure the detector lamp is on and has sufficient lifetime. | |
| Bactobolin Degradation: Sample instability due to pH, temperature, or light exposure. | - Bactobolin is known to be a polar and stable antibiotic. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, may lead to degradation. Prepare fresh samples and store them at low temperatures (4°C) and protected from light. | |
| Compound Not Eluting: Mobile phase is too weak, or bactobolin is strongly retained on the column. | - Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. - If using a gradient, extend the gradient to a higher organic solvent concentration. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation: Buildup of impurities or loss of stationary phase. | - Flush the column with a strong solvent wash series (e.g., water, isopropanol, methylene chloride, isopropanol, and then re-equilibrate with the mobile phase). - If the problem persists, consider replacing the column. | |
| Inappropriate Mobile Phase pH: Bactobolin may have ionizable groups. | - Adjust the pH of the mobile phase. For amine groups, a slightly acidic pH can improve peak shape. | |
| Co-eluting Impurities: Another compound is eluting at a similar retention time. | - Optimize the mobile phase composition or gradient to improve resolution. - Consider using a different column chemistry. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase. | - Prepare fresh mobile phase daily and ensure accurate measurements of all components. - Degas the mobile phase to remove dissolved air. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before injecting the sample, especially when changing mobile phases. | |
| Temperature Fluctuations: Changes in ambient temperature affecting the column. | - Use a column oven to maintain a constant temperature. | |
| High Backpressure | System Blockage: Frit or tubing is clogged. | - Systematically check for blockages by disconnecting components (start with the column) and observing the pressure. - Back-flush the column if the frit is suspected to be clogged. |
| Particulate Matter in Sample: Unfiltered sample injected. | - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for bactobolin purification?
A1: A good starting point for purifying bactobolin, which is a polar molecule, would be a C18 column with a water/acetonitrile or water/methanol gradient. Since bactobolin contains amine groups, adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by reducing tailing. A shallow gradient from a low to a high percentage of organic solvent is recommended to effectively separate the different bactobolin analogs, which vary in polarity due to differences in chlorination and hydroxylation.
Q2: How can I improve the separation of different bactobolin analogs?
A2: To improve the resolution between bactobolin analogs:
-
Optimize the Gradient: A slower, more shallow gradient will provide better separation of closely eluting compounds.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of the bactobolin analogs and affect their retention.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may offer different selectivity.
Q3: What are potential sources of impurities during bactobolin purification?
A3: Impurities can originate from several sources:
-
Biosynthesis: The Burkholderia thailandensis culture will produce a mixture of bactobolin analogs and other metabolites.
-
Sample Degradation: As mentioned in the troubleshooting guide, bactobolin may degrade if exposed to harsh conditions.
-
Reagents and Solvents: Impurities in the solvents used for extraction and the mobile phase can contaminate the final product. Always use HPLC-grade solvents.
Q4: What is the recommended detection wavelength for bactobolin?
III. Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of Bactobolin Analogs
This protocol is a general guideline and should be optimized for your specific bactobolin analogs and sample matrix.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (or the determined λmax).
-
Injection Volume: 20 µL (adjust as needed based on sample concentration).
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
-
Sample Preparation: Dissolve the crude or partially purified bactobolin extract in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
IV. Diagrams
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Simplified mechanism of action of bactobolin.
Technical Support Center: Optimizing Bactobolin A for Reduced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing bactobolin A to reduce its cytotoxicity while maintaining its antibacterial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bactobolin A and the basis of its cytotoxicity?
A1: Bactobolin A is a potent antibiotic that inhibits bacterial protein synthesis. It binds to a unique site on the 50S ribosomal subunit, specifically interacting with the L2 protein.[1][2] This binding disrupts the normal function of the ribosome, leading to the cessation of protein production in bacteria. The cytotoxicity of bactobolin A in eukaryotic cells is hypothesized to stem from its interaction with the homologous L8e protein of the eukaryotic ribosome, leading to off-target inhibition of protein synthesis in host cells.[1][2]
Q2: What are the known strategies for reducing the cytotoxicity of bactobolin A?
A2: Research has shown that modifications to the bactobolin A scaffold can significantly impact its cytotoxicity. Key strategies include:
-
Modification at the C-3 position: Altering the dichloromethyl group at the C-3 position to other functional groups such as hydroxymethyl, carboxylic acid, or aldehydeoxime has been shown to reduce both antibacterial activity and cytotoxicity, indicating the importance of this position for its biological activity.[3]
-
Modification at the C-6 position: The synthesis of 6-deoxybactobolin, a derivative lacking the hydroxyl group at the C-6 position, has been reported to exhibit lower toxicity while retaining moderate antibacterial activity.
Q3: What are the common challenges when working with bactobolin A and its analogs in vitro?
A3: Researchers may encounter several challenges during in vitro studies:
-
High Cytotoxicity: The inherent cytotoxicity of bactobolin A can complicate the determination of its specific antibacterial effects, as it can induce cell death in both bacterial and host cell co-culture models.
-
Solubility Issues: Depending on the specific analog, solubility in aqueous buffers used for biological assays may be limited, requiring the use of co-solvents like DMSO, which can have their own effects on cells.
-
Assay Interference: The chemical nature of bactobolin A or its derivatives could potentially interfere with certain assay reagents, leading to inaccurate results. For example, some compounds can chemically reduce MTT, leading to an overestimation of cell viability.
Q4: How can I select the appropriate cell lines for cytotoxicity testing of bactobolin A analogs?
A4: A panel of cell lines should be used to assess both the efficacy and the safety profile of new bactobolin A analogs. This should include:
-
Targeted Cancer Cell Lines: If the intended application is as an anticancer agent, a selection of relevant cancer cell lines should be used.
-
Non-Cancerous Cell Lines: To assess general cytotoxicity and selectivity, it is crucial to include non-cancerous cell lines, such as normal human fibroblasts or epithelial cells. This allows for the determination of a therapeutic window.
-
Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria should be used to evaluate the antibacterial spectrum of the analogs.
Troubleshooting Guides
Troubleshooting Inconsistent Cytotoxicity Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.[4] |
| Absorbance values are too low in MTT/XTT assays | Insufficient cell number, reduced cell proliferation, or premature removal of formazan crystals. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. Be careful when aspirating media to avoid dislodging cells or the formazan product.[5] |
| Absorbance values are unexpectedly high in MTT assays | The test compound may be chemically reducing the MTT reagent, leading to a false positive signal for cell viability. | Run a control experiment with the compound in cell-free media containing MTT to check for direct reduction. Consider using an alternative cytotoxicity assay like LDH release, which measures membrane integrity.[1] |
| High background in LDH assays | LDH present in the serum of the culture medium. | Use a serum-free medium during the compound treatment period or reduce the serum concentration. Always include a "medium only" background control.[6] |
Data Presentation
Comparative Cytotoxicity of Bactobolin A and its Derivatives
Quantitative data on the IC50 values of bactobolin A and its derivatives is currently limited in publicly available literature, preventing the creation of a comprehensive comparative table across multiple cell lines. The following table structure is provided as a template for researchers to populate with their own experimental data.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Bactobolin A | - | (e.g., HeLa) | Enter Data | Cite Source |
| Bactobolin A | - | (e.g., HEK293) | Enter Data | Cite Source |
| 6-deoxybactobolin | Deoxygenation at C-6 | (e.g., HeLa) | Enter Data | Cite Source |
| C-3 analog 1 | (e.g., Hydroxymethyl) | (e.g., HeLa) | Enter Data | Cite Source |
| C-3 analog 2 | (e.g., Carboxylic acid) | (e.g., HeLa) | Enter Data | Cite Source |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT).[7][8]
Materials:
-
Cells of interest
-
Bactobolin A or its analogs
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of bactobolin A or its analogs in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Bactobolin A or its analogs
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions for reagent preparation)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After cell attachment, replace the complete medium with 100 µL of serum-free medium containing serial dilutions of the test compounds.
-
Include controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium without cells.
-
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.
Visualizations
Hypothesized Signaling Pathway for Bactobolin A-Induced Cytotoxicity
Caption: Hypothesized pathway of bactobolin A-induced apoptosis in eukaryotic cells.
Experimental Workflow for Evaluating Bactobolin A Analogs
Caption: A general workflow for the optimization and evaluation of bactobolin A analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activities of bactobolin derivatives having new functionality at C-3 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 6. youtube.com [youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
strategies to overcome bactobolin resistance in bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bactobolin and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bacterial resistance to bactobolin?
The primary and most well-documented mechanism of resistance to bactobolin is through mutations in the rplB gene.[1] This gene encodes the 50S ribosomal protein L2, which is the target of bactobolin.[2] These mutations in the L2 protein prevent bactobolin from binding effectively to the ribosome, thereby allowing protein synthesis to continue even in the presence of the antibiotic.[3][4] Notably, mutations in the L2 protein that confer resistance to bactobolin do not typically provide resistance to other classes of ribosome-inhibiting antibiotics, indicating a unique binding site and mechanism of action for bactobolin.[2]
Q2: Are there other known mechanisms of bactobolin resistance?
Yes, another significant mechanism of resistance is the active efflux of bactobolin from the bacterial cell.[5] This process is mediated by efflux pumps, which are membrane proteins that transport a wide range of substances, including antibiotics, out of the cell.[6] Overexpression of certain efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) family, has been shown to increase resistance to bactobolin in some bacterial species like Chromobacterium subtsugae and Burkholderia species.[5][7][8]
Q3: Can combination therapy be used to overcome bactobolin resistance?
Combination therapy is a promising strategy to combat bactobolin resistance, particularly for strains that utilize efflux pumps.[9][10] By pairing bactobolin with an efflux pump inhibitor (EPI), it is possible to restore its efficacy. The EPI blocks the pump, leading to an increased intracellular concentration of bactobolin, which can then reach its ribosomal target.[6][11] This synergistic approach can make resistant strains susceptible once again.
Q4: How can novel drug delivery systems (DDS) help address bactobolin resistance?
Novel drug delivery systems (DDS) offer several strategies to overcome resistance.[12][13] For instance:
-
Encapsulation: Nanoparticles or liposomes can encapsulate bactobolin, protecting it from enzymatic degradation and facilitating its entry into bacterial cells, potentially bypassing efflux pumps.[6][14]
-
Targeted Delivery: DDS can be designed to target specific bacterial cells, increasing the local concentration of bactobolin at the site of infection and reducing systemic toxicity.[13][15]
-
Controlled Release: These systems can provide a sustained release of bactobolin, maintaining an effective concentration over a longer period and preventing the selection of resistant subpopulations.[12]
Q5: What is enzymatic degradation and is it a known resistance mechanism for bactobolin?
Enzymatic degradation is a common antibiotic resistance mechanism where bacteria produce enzymes that chemically modify and inactivate the antibiotic molecule.[16] For example, β-lactamases are enzymes that degrade β-lactam antibiotics.[10] While this mechanism has not been specifically reported for bactobolin in the provided search results, it remains a potential, yet unconfirmed, mode of resistance that researchers should be aware of.
Troubleshooting Guides
Guide 1: Investigating Spontaneous Resistance
Issue: Spontaneous bactobolin-resistant mutants are appearing in my bacterial cultures during susceptibility testing. How can I determine the mechanism of resistance?
Answer: This is a common issue when working with antibiotics. The appearance of spontaneous mutants suggests that the resistance is likely due to a genetic mutation. Follow this workflow to identify the cause:
Troubleshooting Steps:
-
Isolate and Confirm Resistance:
-
Isolate single colonies from the resistant population.
-
Re-test the Minimum Inhibitory Concentration (MIC) of bactobolin for the isolated mutants to confirm the resistance phenotype.
-
-
Sequence the rplB Gene:
-
Since the most common cause of resistance is target modification, the first step is to sequence the rplB gene, which encodes the L2 ribosomal protein.
-
Compare the rplB sequence from your resistant mutants to the sequence from the wild-type (susceptible) parent strain. Point mutations are a strong indicator of target-based resistance.
-
-
Assess Efflux Pump Activity:
-
If no mutations are found in rplB, the resistance may be due to efflux pumps.
-
Perform an MIC assay with bactobolin in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine beta-naphthylamide).
-
A significant reduction in the bactobolin MIC in the presence of the EPI suggests that efflux is contributing to the resistance.[5]
-
-
Gene Expression Analysis:
Guide 2: Higher-Than-Expected MIC Values
Issue: The bactobolin MIC for my bacterial strain is significantly higher than published values.
Answer: An unexpectedly high MIC can be due to several factors related to the bacterial strain or the experimental setup.
Troubleshooting Steps:
-
Verify Strain Identity and Purity:
-
Confirm the identity of your bacterial strain using 16S rRNA sequencing or another reliable identification method.
-
Ensure your culture is pure and not contaminated with a more resistant species. Streak for single colonies and re-test.
-
-
Check for Intrinsic Resistance Mechanisms:
-
The strain you are using may possess intrinsic resistance mechanisms. For example, many Burkholderia species are known to have multiple active efflux pumps that contribute to broad antibiotic resistance.[8] Review the literature for known resistance mechanisms in your specific bacterial species.
-
-
Evaluate Experimental Conditions:
-
Inoculum Density: Ensure you are using the correct inoculum density as specified by standard protocols (e.g., CLSI guidelines). A higher-than-recommended cell density can lead to an artificially inflated MIC.
-
Media Composition: The type of growth medium can influence antibiotic activity. Ensure you are using the recommended medium for MIC testing with your specific bacterium.
-
Bactobolin Stock Solution: Verify the concentration and integrity of your bactobolin stock solution. It may have degraded if not stored properly. Prepare a fresh stock and re-test.
-
Data Presentation
Table 1: Bactobolin MICs for Susceptible and Resistant B. subtilis
This table summarizes the Minimum Inhibitory Concentrations (MICs) of bactobolin and other ribosome-targeting antibiotics against wild-type (wt) Bacillus subtilis and bactobolin-resistant mutants with specific mutations in the L2 ribosomal protein (rplB).
| Antibiotic | Target/Process | MIC (µg/mL) for B. subtilis strains | | :--- | :--- | :---: | :---: | :---: | | | | wt | rplB (E236K) | rplB (G178D) | | Bactobolin A | Ribosome (L2) | 0.25 | >128 | >128 | | Chloramphenicol | Ribosome (50S) | 1 | 1 | 1 | | Erythromycin | Ribosome (50S) | 0.125 | 0.125 | 0.125 | | Kanamycin | Ribosome (30S) | 2 | 2 | 2 | | Tetracycline | Ribosome (30S) | 0.125 | 0.125 | 0.125 |
Data adapted from studies on bactobolin resistance.[2][17] The results clearly show that mutations in rplB confer specific resistance to bactobolin without affecting susceptibility to other ribosome inhibitors.
Experimental Protocols
Protocol 1: Isolation of Spontaneous Bactobolin-Resistant Mutants
Objective: To isolate bacterial mutants that have spontaneously developed resistance to bactobolin.
Methodology:
-
Prepare Inoculum: Grow a culture of the susceptible parent strain in a suitable broth medium (e.g., Luria-Bertani broth) overnight at the optimal temperature.
-
Plating: Spread a high density of the overnight culture (e.g., 10^8 to 10^9 CFU) onto agar plates containing bactobolin at a concentration 4-8 times the MIC of the parent strain.
-
Incubation: Incubate the plates at the optimal growth temperature for 24-72 hours, or until colonies appear.
-
Isolate Mutants: Pick individual colonies that grow on the bactobolin-containing plates. These are your potential resistant mutants.
-
Purify and Confirm: Streak each potential mutant onto a fresh bactobolin-containing plate to purify the clone. Then, grow the purified mutant in broth and perform an MIC assay to confirm the level of resistance compared to the parent strain.
Protocol 2: Checkerboard Assay for Synergy
Objective: To quantitatively assess the synergistic effect between bactobolin and a potential adjuvant, such as an efflux pump inhibitor (EPI).
Methodology:
-
Prepare Reagents:
-
Prepare stock solutions of bactobolin and the EPI at known concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
-
Set up the Assay Plate:
-
Use a 96-well microtiter plate.
-
Create a two-dimensional gradient. Serially dilute bactobolin along the x-axis (e.g., columns 1-10) and the EPI along the y-axis (e.g., rows A-G).
-
Leave wells for positive (no drugs) and negative (no bacteria) controls.
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.
-
Incubation: Incubate the plate at the optimal temperature for 16-20 hours.
-
Data Analysis:
-
Read the plate visually or with a plate reader to determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Bactobolin = (MIC of Bactobolin in combination) / (MIC of Bactobolin alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of Bactobolin + FIC of EPI
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: No interaction (additive or indifferent)
-
FIC Index > 4.0: Antagonism
-
-
Visualizations
Caption: Mechanism of bactobolin action and resistance via L2 protein mutation.
Caption: Experimental workflow for identifying bactobolin resistance mechanisms.
Caption: Logic of using an efflux pump inhibitor to potentiate bactobolin activity.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amuntslab.org [amuntslab.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efflux Pump-mediated Drug Resistance in Burkholderia [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ftloscience.com [ftloscience.com]
- 11. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Drug Delivery Systems for Phytomedicines [mdpi.com]
- 15. Novel drug delivery systems for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of bactobolin during extraction
Technical Support Center: Bactobolin Extraction
Welcome to the technical support center for bactobolin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the extraction and purification of bactobolin.
Frequently Asked Questions (FAQs)
Q1: What is bactobolin and why is its stability a concern during extraction?
A1: Bactobolin is a potent, broad-spectrum antibiotic produced by various bacteria, including Burkholderia thailandensis.[1] It possesses a complex chemical structure that makes it susceptible to degradation under suboptimal conditions.[1] Ensuring stability during extraction is critical to maximize yield and preserve its biological activity for research and development.
Q2: What are the primary factors that lead to bactobolin degradation?
A2: The main factors contributing to the degradation of natural products like bactobolin are adverse pH levels, high temperatures, and exposure to light.[2][3] The specific sensitivities can vary, but controlling these three parameters is the first line of defense against yield loss.
Q3: Which solvents are recommended for the initial extraction of bactobolin from fermentation broth?
A3: Liquid-liquid extraction is a common method for isolating compounds from fermentation broth.[4] Solvents like ethyl acetate, n-butanol, and methanol have been effectively used for extracting various antibacterial compounds.[5][6][7] The choice of solvent will depend on the specific characteristics of your fermentation medium and downstream purification strategy. Ethyl acetate is frequently cited for the extraction of natural products from microbial cultures.[6]
Q4: How can I monitor for bactobolin degradation during my experiment?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the presence and purity of your target compound.[8][9] By taking samples at various stages of the extraction process, you can quantify the amount of intact bactobolin and detect the appearance of degradation products, which would manifest as new peaks in the chromatogram.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low final yield of bactobolin | pH Instability: The pH of the fermentation broth or extraction buffers may be outside the optimal stability range for bactobolin. | • Measure the pH of the fermentation broth before extraction.• Adjust the pH to a neutral or slightly acidic range (e.g., pH 6-7) before adding solvents.• Use buffered aqueous solutions during partitioning steps. |
| Thermal Degradation: Exposure to high temperatures during solvent evaporation or other steps can break down the molecule.[10] | • Perform all extraction steps at reduced temperatures (e.g., 4°C or on an ice bath).• Use rotary evaporation at low temperatures and reduced pressure to remove solvents.• Avoid prolonged storage of extracts at room temperature. | |
| Multiple unexpected peaks in HPLC/LC-MS analysis | Chemical Degradation: This indicates that bactobolin may be breaking down into smaller molecules. | • Review the entire extraction workflow for potential degradation hotspots (pH, temperature, light exposure).• Protect samples from direct light by using amber vials or covering glassware with aluminum foil.[2][3]• Ensure the purity of solvents, as contaminants can sometimes catalyze degradation reactions. |
| Incomplete Extraction: The unexpected peaks could be other metabolites from the fermentation broth that were co-extracted. | • Optimize the solvent extraction procedure. A multi-step extraction with a solvent like ethyl acetate may improve selectivity.[6]• Incorporate a purification step, such as column chromatography, after the initial extraction to separate bactobolin from other compounds. | |
| Poor separation of organic and aqueous layers | Emulsion Formation: Cellular debris and other compounds from the fermentation broth can form stable emulsions, trapping the product.[10] | • Centrifuge the fermentation broth at high speed to pellet cells and debris before the initial extraction.• Consider adding a salt (salting-out) to the aqueous layer to improve phase separation.[4] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of Bactobolin
This protocol provides a general workflow for extracting bactobolin from a bacterial fermentation broth.
-
Preparation of Fermentation Broth:
-
After fermentation, centrifuge the culture at 5,000-10,000 x g for 20 minutes at 4°C to separate the supernatant from the cell pellet.
-
Carefully decant the supernatant, which contains the secreted bactobolin, into a chilled flask.
-
-
pH Adjustment:
-
Measure the pH of the supernatant.
-
Adjust the pH to approximately 6.5 using a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Perform this step in an ice bath to dissipate any heat generated.
-
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.[6]
-
Stopper the funnel and invert it gently 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing bactobolin.
-
Drain the lower aqueous layer. Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract by adding anhydrous sodium sulfate (Na₂SO₄), swirling gently, and allowing it to sit for 15-20 minutes.
-
Filter the dried extract to remove the Na₂SO₄.
-
Concentrate the crude extract using a rotary evaporator at a low temperature (≤30°C).
-
-
Storage and Analysis:
-
Resuspend the dried, crude extract in a small volume of a suitable solvent (e.g., methanol).
-
Store the extract at -20°C in an amber vial to protect from light.
-
Analyze the purity and concentration using HPLC.
-
Visual Guides
Bactobolin Extraction Workflow
The following diagram illustrates the key steps and critical control points in the bactobolin extraction process to minimize degradation.
A workflow diagram for bactobolin extraction highlighting critical stability points.
Troubleshooting Logic for Low Bactobolin Yield
This decision tree provides a logical path for troubleshooting low yields during extraction.
A decision tree for troubleshooting low yields in bactobolin extraction.
References
- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20190112247A1 - Process of separating components of a fermentation broth - Google Patents [patents.google.com]
troubleshooting low yields in bactobolin synthesis reactions
Welcome to the technical support center for the synthesis of bactobolin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the bactobolin synthesis is significantly lower than the reported 10% in the Švenda synthesis. What are the most critical steps for yield loss?
A1: Low overall yield in a multi-step synthesis like that of bactobolin can be attributed to suboptimal conditions in several key transformations. The most critical steps that often contribute to significant yield reduction are:
-
Vinylogous Mukaiyama Aldol Reaction: Achieving high diastereoselectivity and yield in this step is crucial for the entire synthesis.
-
Rhodium-Catalyzed C-H Amination: This step can be sensitive to catalyst activity and substrate purity, potentially leading to side products.
-
Intramolecular Alkoxycarbonylation: Cyclization efficiency can be low if the substrate is not correctly activated or if steric hindrance is an issue.
-
Purification Steps: Loss of material during chromatographic purification after each step can significantly impact the overall yield.
Q2: I am observing poor diastereoselectivity in the vinylogous Mukaiyama aldol reaction. What factors influence this?
A2: Diastereoselectivity in this reaction is highly dependent on the Lewis acid used, the solvent, and the temperature. For the addition of the silyl enol ether to the dichloromethyl ketone, the choice of a chelating Lewis acid like TiCl₄ is critical for achieving high selectivity. The reaction is typically performed at low temperatures (e.g., -78 °C) to enhance stereocontrol. Ensure all reagents and solvents are anhydrous, as water can interfere with the Lewis acid and affect selectivity.
Q3: What are the common side products in the rhodium-catalyzed C-H amination step, and how can they be minimized?
A3: A common side product in this step is the formation of a ketone via oxidation of the secondary alcohol. This can occur if the rhodium-nitrene intermediate is not efficiently trapped intramolecularly. To minimize this, ensure the rhodium catalyst is active and used in the correct loading. The reaction should be run under strictly inert conditions (argon or nitrogen) to prevent oxidative side reactions. Additionally, slow addition of the oxidant can sometimes improve the yield of the desired amination product.[[“]][2]
Q4: My intramolecular alkoxycarbonylation to form the bicyclic lactone is not proceeding to completion. What are potential solutions?
A4: Incomplete cyclization can be due to several factors. Firstly, ensure the activation of the oxazolidinone with a suitable group (e.g., a nosyl group as used in some syntheses) is complete before attempting cyclization. The choice of base and reaction temperature is also critical; a strong, non-nucleophilic base like sodium hydride is often used. If the reaction is sluggish, consider increasing the temperature slightly, but be mindful of potential decomposition.
Q5: Are there specific challenges associated with the purification of bactobolin intermediates?
A5: Yes, intermediates in the bactobolin synthesis can be challenging to purify due to their polarity and the presence of multiple functional groups. The dichloromethyl group can also be sensitive to certain conditions. Standard silica gel chromatography is commonly used, but care must be taken to choose an appropriate solvent system to achieve good separation without causing degradation. In some cases, reverse-phase chromatography may be a viable alternative for highly polar intermediates.
Troubleshooting Guides
Low Yield in Vinylogous Mukaiyama Aldol Reaction
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield (<60%) | Incomplete reaction. | Ensure dropwise addition of the Lewis acid at low temperature (-78 °C) to a solution of the aldehyde and silyl enol ether. Monitor the reaction by TLC until the starting material is consumed. |
| Decomposition of starting material or product. | Use freshly distilled solvents and high-purity reagents. Ensure the reaction is quenched at low temperature before warming to room temperature. | |
| Inactive Lewis Acid. | Use a fresh bottle of the Lewis acid or titrate to determine its activity. | |
| Poor Diastereoselectivity | Presence of water. | Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. |
| Incorrect Lewis Acid or stoichiometry. | Use a chelating Lewis acid like TiCl₄. Optimize the stoichiometry of the Lewis acid. | |
| Temperature too high. | Maintain a constant low temperature (-78 °C) throughout the addition and reaction time. |
Low Yield in Rhodium-Catalyzed C-H Amination
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield (<70%) | Inactive Rhodium Catalyst. | Use a fresh batch of the rhodium catalyst. Consider pre-activating the catalyst if necessary. |
| Presence of oxygen or water. | Degas solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). | |
| Suboptimal oxidant or base. | Ensure the correct equivalents of oxidant (e.g., PhI(OAc)₂) and base (e.g., MgO) are used. The quality of these reagents is also important. | |
| Formation of Ketone Side Product | Slow intramolecular C-H insertion. | Optimize the reaction concentration. A more dilute solution may favor the intramolecular reaction. |
| Inefficient trapping of the nitrene intermediate. | Ensure the substrate is pure and free of any impurities that could react with the nitrene. |
Low Yield in Intramolecular Alkoxycarbonylation
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield (<50%) | Incomplete activation of the oxazolidinone. | Monitor the activation step by TLC to ensure complete conversion before adding the base for cyclization. |
| Inactive base. | Use freshly opened or properly stored sodium hydride. | |
| Steric hindrance. | This is inherent to the substrate, but ensuring optimal reaction conditions (temperature, solvent) can help maximize the yield. | |
| Decomposition. | Avoid excessively high temperatures. If the reaction requires heating, do so cautiously and monitor for product degradation. |
Experimental Protocols
Representative Protocol for Vinylogous Mukaiyama Aldol Reaction
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the dichloromethyl ketone (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the silyl enol ether (1.2 equiv) dropwise.
-
Slowly add a solution of titanium tetrachloride (1.1 equiv) in DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Protocol for Rhodium-Catalyzed C-H Amination
-
To a flame-dried Schlenk flask under an argon atmosphere, add the carbamate substrate (1.0 equiv), Rh₂(esp)₂ (0.01 equiv), and magnesium oxide (2.0 equiv).
-
Add anhydrous benzene via cannula.
-
To this suspension, add a solution of the oxidant (e.g., PhI(OAc)₂, 1.5 equiv) in anhydrous benzene dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Protocol for Intramolecular Alkoxycarbonylation
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the oxazolidinone-containing substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Key stages in the total synthesis of Bactobolin.
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Aza-Wacker Cyclization in Bactobolin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of bactobolin, specifically focusing on the optimization of the critical aza-Wacker cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the aza-Wacker cyclization and why is it important in bactobolin synthesis?
The aza-Wacker cyclization is a palladium-catalyzed intramolecular oxidative amination of an alkene. In the context of bactobolin synthesis, it is a key strategic reaction for the stereoselective formation of the core heterocyclic structure, establishing a crucial carbon-nitrogen bond.[1][2] Specifically, a sulfamate-tethered aza-Wacker cyclization is often employed to install the 1,3-amino alcohol motif found in bactobolin and its analogs.[3][4]
Q2: What are the typical starting materials and reagents for the sulfamate-tethered aza-Wacker cyclization in this context?
A common substrate is a sulfamate-tethered olefin precursor.[3] The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), with a co-oxidant, most commonly copper(II) acetate (Cu(OAc)₂), under an oxygen atmosphere.[3] The choice of solvent is also critical, with acetonitrile being a frequently used option.[3]
Q3: What is the general mechanism of the aza-Wacker cyclization?
The generally accepted mechanism involves the following key steps:
-
Coordination of the alkene to the Pd(II) catalyst.
-
Intramolecular nucleophilic attack of the nitrogen atom of the sulfamate onto the coordinated alkene (aminopalladation).
-
β-hydride elimination to form the cyclized product and a Pd(0)-hydride species.
-
Re-oxidation of Pd(0) to the active Pd(II) state by the co-oxidant (e.g., Cu(II)), which is in turn regenerated by oxygen.
Troubleshooting Guide
Issue 1: Low or No Yield of the Cyclized Product
Q: My aza-Wacker cyclization is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in an aza-Wacker cyclization can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in aza-Wacker cyclization.
Potential Causes and Solutions:
| Potential Cause | Recommended Action(s) |
| Inactive Palladium Catalyst | Use fresh, high-purity palladium(II) acetate. The catalyst can be sensitive to storage conditions. Consider sourcing from a different supplier if issues persist. |
| Inefficient Co-oxidant | Ensure the copper(II) acetate is anhydrous and of high quality. The efficiency of the catalytic cycle depends on the re-oxidation of Pd(0) to Pd(II) by the co-oxidant. |
| Impure Starting Material | Purify the sulfamate-tethered olefin precursor carefully. Impurities can chelate to the palladium catalyst and inhibit its activity. |
| Suboptimal Solvent | While acetonitrile is a good starting point, solvent choice can be critical.[1] Consider screening other polar, aprotic solvents such as DMF or DMSO, as they can influence the reaction outcome.[5] Ensure the solvent is anhydrous and properly degassed. |
| Incorrect Temperature | The reaction is sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature (e.g., from 55 °C to 65-75 °C) may improve the rate. Conversely, higher temperatures can sometimes lead to decomposition. |
| Insufficient Oxygen | The terminal oxidant is molecular oxygen. Ensure the reaction vessel is properly evacuated and backfilled with oxygen multiple times. Maintain a positive pressure of oxygen using a balloon. |
| Incorrect Concentration | The concentration of the substrate can impact the reaction rate and selectivity. A typical starting concentration is around 0.05 M.[3] Consider adjusting the concentration to see if it improves the yield. |
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I'm also observing significant side products. What are these and how can I minimize them?
A: Side product formation is a common challenge in aza-Wacker cyclizations. The nature of the side products can provide clues about what needs to be optimized.
Common Side Products and Mitigation Strategies:
-
Oxidation of the Alkene: The Wacker process can sometimes lead to the formation of a methyl ketone if water is present and attacks the palladium-alkene complex.
-
Solution: Ensure all reagents and solvents are strictly anhydrous.
-
-
Double Bond Isomerization: Isomerization of the double bond in the starting material or product can occur.
-
Solution: This can sometimes be influenced by the choice of ligands or additives. While not explicitly detailed for the bactobolin synthesis, in other aza-Wacker systems, additives can suppress isomerization.[5]
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Workflow for Minimizing Side Products
Caption: Workflow for identifying and minimizing side products.
Experimental Protocols
General Procedure for Sulfamate-Tethered Aza-Wacker Cyclization
This protocol is adapted from the literature for the synthesis of bactobolin analogs.[3]
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the sulfamate-tethered olefin substrate (0.1 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 0.4 equiv), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 1.0 equiv).
-
Solvent Addition: Add 2 mL of anhydrous acetonitrile to achieve a final concentration of 0.05 M.
-
Oxygenation: Seal the reaction vial and then evacuate and backfill with oxygen. Repeat this process three times.
-
Reaction: Submerge the reaction vessel in a preheated oil bath at 55 °C. Maintain the reaction at this temperature under a balloon of oxygen (~1 atm) for 16 hours.
-
Work-up: After 16 hours, cool the reaction mixture to room temperature. Filter the mixture through a small plug of silica gel to remove the metal catalysts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂ | 0.4 equivalents |
| Co-oxidant | Cu(OAc)₂ | 1.0 equivalent |
| Solvent | Acetonitrile | Anhydrous |
| Temperature | 55 °C | May require optimization |
| Atmosphere | O₂ (balloon) | Crucial for catalyst turnover |
| Concentration | 0.05 M | May be adjusted |
| Time | 16 hours | Monitor by TLC or LC-MS |
This technical support guide is intended to provide a starting point for troubleshooting and optimizing the aza-Wacker cyclization in the synthesis of bactobolin. Experimental conditions may require further optimization depending on the specific substrate and laboratory conditions.
References
- 1. Salient features of the aza -Wacker cyclization reaction - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02554B [pubs.rsc.org]
- 2. Salient features of the aza-Wacker cyclization reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Bactobolin A vs. Blasticidin S
For researchers in antibiotic development and molecular biology, understanding the precise mechanisms of protein synthesis inhibitors is paramount. This guide provides a detailed, objective comparison of two such inhibitors, bactobolin A and blasticidin S. Both antibiotics target the ribosome, yet through distinct interactions, offering different potential avenues for therapeutic development. This comparison is supported by experimental data on their efficacy and cytotoxicity, detailed experimental protocols, and visualizations of their mechanisms.
At a Glance: Key Differences and Similarities
| Feature | Bactobolin A | Blasticidin S |
| Primary Target | 50S ribosomal subunit | 50S/60S ribosomal subunit (prokaryotic/eukaryotic) |
| Binding Site | A novel site involving ribosomal protein uL2 and 23S rRNA | Peptidyl transferase center (PTC) on the 23S/28S rRNA |
| Mechanism | Inhibits protein synthesis by displacing the P-site tRNA, likely inhibiting translation termination.[1][2] | Inhibits peptide bond formation and translation termination by distorting the P-site tRNA.[3] |
| Resistance | Mutations in the ribosomal protein uL2 (rplB gene).[4] | Expression of deaminase enzymes (bsr or BSD) that inactivate the antibiotic.[5] |
| Spectrum | Broad-spectrum antibacterial activity. | Active against both prokaryotic and eukaryotic cells.[5] |
Mechanism of Action: A Deeper Dive
Both bactobolin A and blasticidin S disrupt the crucial process of protein synthesis within the cell. While their ultimate effect is similar—the halting of translation—the specifics of their interaction with the ribosomal machinery differ significantly.
Blasticidin S: A Competitive Inhibitor at the Peptidyl Transferase Center
Blasticidin S acts as a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes.[5] Its mechanism centers on the peptidyl transferase center (PTC) of the large ribosomal subunit. It binds to the P-site of the ribosome, the location where the growing polypeptide chain is held.[3] This binding induces a conformational change in the CCA-end of the P-site tRNA, effectively "trapping" it in a deformed state.[3] This distortion has two major consequences:
-
Inhibition of Peptide Bond Formation: The altered conformation of the P-site tRNA hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a new peptide bond.
-
Inhibition of Translation Termination: The distorted P-site tRNA physically blocks the access of release factors to the A-site, preventing the hydrolysis of the peptidyl-tRNA and the release of the completed polypeptide chain.[3]
Caption: Mechanism of Bactobolin A action on the 50S ribosomal subunit.
Performance Data: Efficacy and Cytotoxicity
Table 1: Minimum Inhibitory Concentrations (MIC) Against Various Bacteria
| Organism | Bactobolin A MIC (µg/mL) | Blasticidin S MIC (µg/mL) |
| Staphylococcus aureus | 3 | >256 |
| Staphylococcus aureus (VISA) | 3 | Not Available |
| Enterococcus faecalis | 6 | >256 |
| Enterococcus faecium (VRE) | 6 | >256 |
| Escherichia coli | 12.5 | 64-128 |
| Klebsiella pneumoniae | 25 | 128 |
| Pseudomonas aeruginosa | 50 | 128 |
| Acinetobacter baumannii | 25 | 128 |
Data for Bactobolin A is sourced from Chandler et al., 2012. Data for Blasticidin S is sourced from a study on its semisynthetic derivatives, where the parent compound was also tested.
Table 2: Cytotoxicity Data (CC50)
| Cell Line | Bactobolin A CC50 (µg/mL) | Blasticidin S CC50 (µg/mL) |
| Human Lung Fibroblast (MRC-5) | Not Available | 70.4 |
Cytotoxicity data for Blasticidin S is from a study on its semisynthetic derivatives. It is important to note that the cytotoxicity of bactobolin A has been described as correlating with its antibacterial activity, suggesting it is also toxic to eukaryotic cells. [1]
Experimental Protocols
The following are outlines of key experimental procedures used to elucidate the mechanisms of action of these antibiotics.
1. In Vitro Translation Inhibition Assay
This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system) containing all the necessary components for translation is incubated with a reporter mRNA (e.g., luciferase). The amount of protein produced is quantified, and the inhibitory effect of the antibiotic is measured by the reduction in protein synthesis.
-
Protocol Outline:
-
Prepare a master mix containing the cell-free extract, amino acids (including a labeled one like 35S-methionine if autoradiography is used), and an energy source.
-
Add the reporter mRNA to the master mix.
-
Aliquot the mixture into tubes containing serial dilutions of the antibiotic (bactobolin A or blasticidin S) or a vehicle control.
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes).
-
Stop the reaction and quantify the amount of newly synthesized protein. For luciferase, this is done by adding the substrate and measuring luminescence. For radiolabeled proteins, SDS-PAGE and autoradiography are used.
-
Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
-
dot
Caption: Workflow for an in vitro translation inhibition assay.
2. Toeprinting Assay
This technique is used to map the precise location of the ribosome on an mRNA molecule, revealing where translation is stalled by an inhibitor.
-
Principle: A primer is annealed to an mRNA downstream of the ribosome binding site. Reverse transcriptase is then used to synthesize cDNA. When the reverse transcriptase encounters a stalled ribosome, it stops, creating a truncated cDNA product called a "toeprint." The size of this toeprint reveals the position of the ribosome on the mRNA.
-
Protocol Outline:
-
Incubate mRNA with ribosomes (or ribosomal subunits) and initiation factors in the presence or absence of the antibiotic.
-
Add a radiolabeled or fluorescently labeled primer that is complementary to a sequence downstream of the start codon.
-
Initiate cDNA synthesis by adding reverse transcriptase and dNTPs.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and purify the cDNA products.
-
Analyze the cDNA products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging. The appearance of a specific band (the toeprint) in the presence of the antibiotic indicates ribosome stalling at a particular location.
-
dot
Caption: Workflow for a toeprinting assay.
3. Ribosome Filter-Binding Assay
This assay measures the binding affinity of a ligand (like an antibiotic or tRNA) to the ribosome.
-
Principle: Ribosomes and their complexes with other molecules (like tRNA) are large enough to be retained by a nitrocellulose filter, while smaller molecules like free tRNA or antibiotics pass through. By using a radiolabeled ligand, the amount of binding to the ribosome can be quantified by measuring the radioactivity retained on the filter.
-
Protocol Outline:
-
Incubate purified ribosomes with a radiolabeled ligand (e.g., 35S-fMet-tRNAfMet to assess P-site binding) in the presence of varying concentrations of the antibiotic.
-
After incubation, rapidly filter the mixture through a nitrocellulose membrane.
-
Wash the filter to remove any unbound radiolabeled ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
An increase or decrease in retained radioactivity in the presence of the antibiotic indicates its effect on ligand binding to the ribosome.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 4. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]
L2 Ribosomal Protein: Validating Bactobolin's Molecular Target
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Bactobolin, a polyketide-peptide natural product, exhibits broad-spectrum antibacterial activity through the inhibition of protein synthesis. Extensive research has identified the 50S ribosomal subunit as the site of action, with a growing body of evidence pointing specifically to the L2 ribosomal protein as the direct target. This guide synthesizes the key experimental findings that substantiate this claim, providing a comparative overview of the data that has solidified our understanding of bactobolin's mechanism of action. While no credible alternative targets have been proposed and subsequently disproven, this guide will also compare the evidence for L2 with the general mechanisms of other ribosome-inhibiting antibiotics.
Data Presentation
Minimum Inhibitory Concentrations (MIC) of Bactobolins
The antimicrobial efficacy of bactobolins has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial species. The data clearly indicates potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Species | Bactobolin A MIC (µg/mL) | Bactobolin C MIC (µg/mL) |
| Bacillus subtilis | 3 | - |
| Staphylococcus aureus (VISA) | 3 | - |
| Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - |
| Klebsiella pneumoniae | - | - |
| Salmonella enterica | - | - |
Data sourced from Chandler et al., 2012. VISA: Vancomycin-Intermediate Staphylococcus aureus. A dash (-) indicates data not reported in the cited source.
Impact of L2 Mutations on Bactobolin Resistance in Bacillus subtilis
The most compelling evidence for L2 as the bactobolin target comes from the analysis of spontaneous resistant mutants. Sequencing of these mutants consistently reveals mutations in the rplB gene, which encodes the L2 protein.
| Bacillus subtilis Strain | Genotype | Bactobolin A MIC (µg/mL) | Fold Increase in Resistance |
| Wild-Type | rplB wild-type | 3 | 1x |
| Mutant 1 | rplB mutation | 17 | ~5.7x |
| Mutant 2 | rplB mutation | 21 | 7x |
| Mutant 3 | rplB mutation | 100 | ~33.3x |
| Mutant 4 | rplB mutation | 100 | ~33.3x |
Data sourced from Chandler et al., 2012.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the MIC of bactobolin against various bacterial strains.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bactobolin stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare a serial two-fold dilution of the bactobolin stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of bactobolin that completely inhibits visible growth of the bacteria.
Generation and Sequencing of Bactobolin-Resistant Mutants
This protocol describes the methodology for isolating and characterizing spontaneous bactobolin-resistant mutants to identify the genetic basis of resistance.
Materials:
-
Wild-type Bacillus subtilis culture
-
Luria-Bertani (LB) agar plates
-
Bactobolin
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Plate a high density of wild-type B. subtilis (e.g., 10^8 to 10^9 cells) onto LB agar plates containing a concentration of bactobolin that is 4-8 times the MIC of the wild-type strain.
-
Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.
-
Isolate individual resistant colonies and re-streak them on fresh bactobolin-containing plates to confirm the resistance phenotype.
-
Grow a pure culture of each confirmed resistant mutant and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Prepare the genomic DNA for NGS, including library preparation (e.g., fragmentation, adapter ligation, and amplification).
-
Sequence the genomes of the resistant mutants using an NGS platform.
-
Analyze the sequencing data by aligning the reads to the wild-type B. subtilis reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Focus on identifying mutations in genes that are common across independently isolated resistant mutants, with a particular focus on genes encoding ribosomal proteins.
Cryo-Electron Microscopy (Cryo-EM) of the Bactobolin-Ribosome Complex
This protocol provides a general overview of the steps involved in determining the structure of the bactobolin-ribosome complex using cryo-EM.
Materials:
-
Purified 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus)
-
Bactobolin A
-
Cryo-EM grid preparation supplies (e.g., grids, vitrification robot)
-
Transmission electron microscope (TEM) with a direct electron detector
-
Image processing software (e.g., RELION, cryoSPARC)
Procedure:
-
Incubate purified 70S ribosomes with an excess of bactobolin A to ensure saturation of the binding site.
-
Apply a small volume of the bactobolin-ribosome complex solution to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane using a vitrification robot to create a thin layer of vitrified ice, preserving the native structure of the complex.
-
Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a high-end TEM equipped with a direct electron detector.
-
Process the micrographs to correct for beam-induced motion and to pick individual ribosome particles.
-
Perform 2D classification to select for high-quality particle images.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the bactobolin-ribosome complex.
-
Build an atomic model into the cryo-EM density map to visualize the precise binding site and interactions of bactobolin with the ribosome.
Mandatory Visualizations
Conclusion
The convergence of evidence from X-ray crystallography, the mapping of resistance mutations to the rplB gene, and supporting microbiological data strongly validates the L2 ribosomal protein as the direct molecular target of bactobolin. The high-resolution structural data reveals a novel binding pocket on the 50S ribosomal subunit in close proximity to L2, and genetic studies unequivocally demonstrate that alterations in L2 confer resistance. This comprehensive understanding of bactobolin's mechanism of action provides a solid foundation for future structure-activity relationship studies and the rational design of novel antibiotics targeting this unique and conserved site on the bacterial ribosome.
Comparative Analysis of Bactobolin Analogs' Antibacterial Activity
A deep dive into the structure-activity relationship and antibacterial potency of bactobolin and its derivatives.
Introduction
Bactobolin, a polyketide-peptide natural product, has garnered significant interest in the scientific community for its potent broad-spectrum antibacterial activity. Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis through binding to the L2 protein of the 50S ribosomal subunit, presents a promising avenue for the development of novel antibiotics.[1] This guide provides a comparative analysis of the antibacterial activity of various bactobolin analogs, supported by experimental data, to aid researchers and drug development professionals in understanding the structure-activity relationships that govern their efficacy.
Core Findings: Structure-Activity Relationship
The antibacterial potency of bactobolin analogs is significantly influenced by substitutions at key positions, particularly at the C-3 and C-5 positions of the core structure, as well as the degree of chlorination.
-
C-3 Position: The dichloromethyl group at the C-3 position is crucial for potent antibacterial activity. Analogs with modifications at this position, such as hydroxymethyl, carboxylic acid, or aldehydeoxime groups, have demonstrated significantly reduced activity compared to the parent bactobolin.
-
C-5 Position: The presence of a hydroxyl group at the C-5 position is a key determinant of antibacterial efficacy. Analogs possessing the C-5 hydroxyl group are invariably more potent than their counterparts lacking this functional group.[2]
-
Chlorination: The degree of chlorination also plays a critical role. Dichloro-substituted bactobolins are more active than their monochlorinated congeners.[2]
-
Acybolins: Acybolins, which are acylated derivatives of bactobolin with longer peptide linkers, are generally less potent than bactobolin A. However, they exhibit activity against bactobolin-resistant bacterial strains, suggesting a potentially different mechanism of action.[2]
Comparative Antibacterial Activity of Bactobolin Analogs
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of key bactobolin analogs against a panel of clinically relevant bacterial strains. The data is extracted from Chandler et al. (2012).
| Bacterial Strain | Bactobolin A (μg/mL) | Bactobolin B (μg/mL) | Bactobolin C (μg/mL) |
| Staphylococcus aureus | 3 | >100 | 12.5 |
| Staphylococcus epidermidis | 1.5 | 50 | 6 |
| Streptococcus pneumoniae | 0.8 | 25 | 3 |
| Enterococcus faecalis | 6 | >100 | 25 |
| Escherichia coli | 6 | >100 | 25 |
| Pseudomonas aeruginosa | 25 | >100 | 100 |
| Klebsiella pneumoniae | 12.5 | >100 | 50 |
| Acinetobacter baumannii | 12.5 | >100 | 50 |
Key Observations:
-
Bactobolin A consistently demonstrates the most potent antibacterial activity across all tested strains.
-
Bactobolin C exhibits moderate activity, being less potent than Bactobolin A but significantly more active than Bactobolin B.
-
Bactobolin B shows little to no antibacterial activity against the tested bacteria.
Mechanism of Action: Inhibition of Protein Synthesis
Bactobolin and its active analogs exert their antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.
References
Lack of Cross-Resistance Observed Between Bactobolin and Other Ribosomal Antibiotics
New research indicates that bactobolin, a potent antibiotic produced by Burkholderia thailandensis, operates via a unique mechanism that does not confer cross-resistance to other classes of ribosome-inhibiting antibiotics. Studies have demonstrated that bacterial resistance to bactobolin arises from specific mutations in the gene encoding the 50S ribosomal protein L2, a target site distinct from that of other known antibiotics.[1][2][3][4] This finding is significant for the development of new antimicrobial strategies, as it suggests that bactobolin or its derivatives could be effective against pathogens that have already developed resistance to existing drugs targeting protein synthesis.
Bactobolin exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[2][4] Specifically, it targets the L2 protein, or a site nearby, which is a departure from the binding sites of many other antibiotics that interfere with ribosome function.[1][3] This unique interaction means that the mutations conferring resistance to bactobolin do not affect the binding of other antibiotics.[1][3] Consequently, bactobolin-resistant mutants remain susceptible to other antibiotics that target the ribosome.[2][4][5]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
Experimental data from studies on Bacillus subtilis demonstrates the lack of cross-resistance between bactobolin and other protein synthesis inhibitors. In these studies, spontaneous mutants resistant to bactobolin were isolated and their susceptibility to a panel of other antibiotics was determined. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was measured for each antibiotic against both the wild-type and the bactobolin-resistant strains.
The results, summarized in the table below, show that while the bactobolin-resistant strains exhibit a significantly higher MIC for bactobolin, their MICs for other ribosome-inhibiting antibiotics, such as chloramphenicol, erythromycin, and tetracycline, remain unchanged compared to the wild-type strain.
| Antibiotic | Wild-Type B. subtilis MIC (µg/mL) | Bactobolin-Resistant B. subtilis MIC (µg/mL) |
| Bactobolin | 0.5 | > 32 |
| Chloramphenicol | 2 | 2 |
| Erythromycin | 0.125 | 0.125 |
| Tetracycline | 0.125 | 0.125 |
| Kanamycin | 4 | 4 |
| Spectinomycin | 4 | 4 |
| Streptomycin | 1 | 1 |
Experimental Protocols
1. Isolation of Bactobolin-Resistant Mutants:
-
A susceptible strain of Bacillus subtilis is grown in a suitable liquid culture medium.
-
A high-density culture of the bacteria is plated onto agar plates containing a concentration of bactobolin that is inhibitory to the wild-type strain.
-
The plates are incubated under appropriate conditions to allow for the growth of any resistant mutants.
-
Colonies that appear on the bactobolin-containing plates are selected as spontaneous resistant mutants.
-
These mutants are then purified by re-streaking onto fresh bactobolin-containing agar.
2. Determination of Minimum Inhibitory Concentration (MIC):
The MIC of bactobolin and other antibiotics against the wild-type and resistant strains is typically determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[6]
-
A series of twofold dilutions of each antibiotic is prepared in a multi-well microtiter plate containing a liquid growth medium.
-
Each well is inoculated with a standardized suspension of the bacterial strain being tested.
-
A control well with no antibiotic is included to ensure bacterial growth, and an uninoculated well is included to check for sterility of the medium.
-
The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.[7]
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[7][8]
Visualizing the Experimental Workflow and Bactobolin's Mechanism
To further illustrate the experimental process and the underlying mechanism of bactobolin's action and resistance, the following diagrams are provided.
Caption: Workflow for isolating bactobolin-resistant mutants and determining MICs.
Caption: Bactobolin's distinct binding site on the L2 protein of the 50S ribosomal subunit.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amuntslab.org [amuntslab.org]
- 5. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
Bactobolin A: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bactobolin A, a polyketide-peptide antibiotic, against Gram-positive and Gram-negative bacteria. The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Efficacy: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of bactobolin A against a range of Gram-positive and Gram-negative bacterial species. A lower MIC value indicates greater potency.
Bactobolin A demonstrates broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1][2] Notably, it shows particular potency against many Gram-positive species and several clinically relevant Gram-negative pathogens.
| Bacterial Species | Type | Bactobolin A MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 3 |
| Staphylococcus aureus (VISA) | Gram-positive | 3 |
| Streptococcus pneumoniae | Gram-positive | 6 |
| Enterococcus faecalis | Gram-positive | 12.5 |
| Bacillus subtilis | Gram-positive | 0.78 |
| Escherichia coli | Gram-negative | 12.5 |
| Pseudomonas aeruginosa | Gram-negative | >50 |
| Klebsiella pneumoniae | Gram-negative | 12.5 |
| Salmonella enterica | Gram-negative | 6 |
| Burkholderia thailandensis | Gram-negative | >50 |
Data sourced from Chandler et al. (2012).
Mechanism of Action: Inhibition of Protein Synthesis
Bactobolin A exerts its antibacterial effect by inhibiting protein synthesis.[2][3] It binds to a novel site on the 50S subunit of the bacterial 70S ribosome.[3][4] This binding site is distinct from those of other known ribosome-targeting antibiotics. The interaction of bactobolin A with the ribosome displaces the P-site tRNA, thereby stalling the process of translation and ultimately leading to bacterial cell death.[3][4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the efficacy of an antimicrobial agent. The Broth Microdilution Method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Materials:
-
Bactobolin A stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the bactobolin A stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of bactobolin A in which there is no visible growth.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
A Structural Showdown: Bactobolin A and Its Less Active Counterparts
A detailed comparison of the antibacterial and cytotoxic potency of bactobolin A and its naturally occurring analogs, highlighting the structural features critical for its biological activity.
Bactobolin A, a polyketide-peptide natural product, has demonstrated significant antibacterial and cytotoxic properties, making it a compound of interest for therapeutic development. However, its clinical application has been hampered by its toxicity. Understanding the structure-activity relationship (SAR) of bactobolin A is crucial for designing new analogs with improved therapeutic indices. This guide provides a structural comparison of bactobolin A with its less active naturally occurring analogs, bactobolins B, C, and D, supported by quantitative biological data and detailed experimental protocols.
Structural Differences Among Bactobolin Analogs
Bactobolin A is characterized by a complex bicyclic core, a dichlorinated hydroxy-valine residue, and a C-5 hydroxyl group. Variations in these key structural motifs among its analogs lead to significant differences in their biological activity.
Bactobolin A vs. Bactobolin B and D: The primary difference between bactobolin A and bactobolins B and D lies in the amino acid side chain. Bactobolins B and D incorporate an additional L-alanine residue at the N-terminus. This seemingly minor addition drastically reduces or eliminates the antibacterial and cytotoxic activity, suggesting that the free terminal amine of the hydroxy-valine residue in bactobolin A is crucial for its interaction with its biological target.[1][2]
Bactobolin A vs. Bactobolin C and D: Bactobolins C and D lack the C-5 hydroxyl group present in bactobolin A.[2] This modification results in a notable decrease in potency, indicating that the C-5 hydroxyl group is an important contributor to the bioactivity of bactobolin A, likely through hydrogen bonding interactions with its target.[2]
Summary of Key Structural Modifications:
-
Bactobolin B: Addition of an L-alanine at the N-terminus.
-
Bactobolin C: Lacks the C-5 hydroxyl group.
-
Bactobolin D: Addition of an L-alanine at the N-terminus and lacks the C-5 hydroxyl group.
Quantitative Comparison of Biological Activity
The structural variations among the bactobolin analogs directly translate to significant differences in their antibacterial and cytotoxic potency. The following tables summarize the minimum inhibitory concentrations (MIC) against various bacterial strains and the 50% inhibitory concentrations (IC50) against mammalian cells.
Antibacterial Activity
Bactobolin A and C exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In contrast, bactobolin B shows little to no activity.[1]
| Bacterial Strain | Bactobolin A (μg/mL) | Bactobolin B (μg/mL) | Bactobolin C (μg/mL) |
| Bacillus subtilis | 0.39 | >100 | 1.56 |
| Staphylococcus aureus | 1.56 | >100 | 6.25 |
| Escherichia coli | 6.25 | >100 | 25 |
| Pseudomonas aeruginosa | 25 | >100 | 100 |
Data sourced from a study by the Greenberg and Clardy laboratories.[1]
Cytotoxic Activity
The cytotoxicity of bactobolins A, B, and D was evaluated against murine fibroblast cells. The results correlate with the observed antibacterial activity, where modifications that reduce antibacterial potency also decrease cytotoxicity.[1]
| Compound | ID50 (μg/mL) |
| Bactobolin A | Not explicitly stated, but potent |
| Bactobolin B | 1.5 |
| Bactobolin D | 1.7 |
ID50 (Inhibitory Dose 50%) represents the concentration that inhibits 50% of cell growth. Data sourced from a study by the Greenberg and Clardy laboratories.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the standardized broth microdilution method.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are grown overnight on appropriate agar plates (e.g., Luria-Bertani agar).
- A single colony is used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
- The broth culture is incubated at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The bacterial suspension is then diluted in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Bactobolin Dilutions:
- Stock solutions of bactobolins are prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of each bactobolin analog are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is 50 μL.
3. Inoculation and Incubation:
- 50 μL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 100 μL.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the bactobolin analog that completely inhibits visible bacterial growth.
Cytotoxicity Assay by MTT Method
This protocol describes a common method for assessing cell viability.
1. Cell Culture and Seeding:
- Murine fibroblast cells (or a relevant cancer cell line) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- Stock solutions of bactobolin analogs are prepared in DMSO and serially diluted in cell culture medium.
- The culture medium is removed from the wells and replaced with medium containing the various concentrations of the bactobolin analogs.
- Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, 10-20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The medium is then removed, and 100-150 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to untreated control cells.
- The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural differences between bactobolin A and its inactive analogs, highlighting the moieties critical for its biological activity.
Caption: Key structural modifications leading to reduced activity in bactobolin analogs.
Conclusion
The comparative analysis of bactobolin A and its naturally occurring analogs reveals critical structural determinants for its potent biological activity. The presence of a free terminal amine on the dichlorinated hydroxy-valine residue and the C-5 hydroxyl group are paramount for both its antibacterial and cytotoxic effects. The significant loss of activity upon the addition of an N-terminal alanine (Bactobolins B and D) or the removal of the C-5 hydroxyl group (Bactobolins C and D) provides a clear roadmap for future analog design. By understanding these structure-activity relationships, researchers can focus on modifying the bactobolin scaffold to potentially dissociate its desired antibacterial effects from its undesirable cytotoxicity, paving the way for the development of novel and safer therapeutic agents.
References
A Comparative Guide to Protein Synthesis Inhibitors: Bactobolin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein synthesis inhibitor bactobolin with other well-established inhibitors: chloramphenicol, erythromycin, and tetracycline. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a foundational understanding of their mechanisms and applications.
Executive Summary
Bactobolin is a potent inhibitor of protein synthesis with a unique mechanism of action, targeting the 50S ribosomal subunit at a novel site. This distinguishes it from many clinically relevant antibiotics and makes it a valuable tool for studying ribosomal function and for potential therapeutic development. This guide presents a side-by-side comparison of bactobolin with chloramphenicol, erythromycin, and tetracycline, focusing on their mechanisms of action, inhibitory concentrations, and the experimental protocols used to validate their effects.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of bactobolin and its alternatives against common bacterial strains. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and are a key indicator of antibacterial efficacy.
| Inhibitor | Target Organism | MIC (µg/mL) | Reference |
| Bactobolin A | Bacillus subtilis | 3 | [1] |
| Escherichia coli | - | ||
| Chloramphenicol | Bacillus subtilis | - | |
| Escherichia coli | 0.7 | [2] | |
| Erythromycin | Staphylococcus aureus | 0.023 - 1024 | [3] |
| Streptococcus pyogenes | 0.004 - 256 | [3] | |
| Tetracycline | Wide range of Gram-positive and Gram-negative bacteria | Varies | [4] |
Mechanisms of Action: A Ribosomal Perspective
The primary target of all four inhibitors is the bacterial ribosome, a complex molecular machine responsible for protein synthesis. However, they each interact with the ribosome in a distinct manner.
Bactobolin: A Novel Binding Site on the 50S Subunit
Bactobolin binds to the 50S ribosomal subunit at a previously unidentified site, leading to the displacement of transfer RNA (tRNA) from the P-site (peptidyl site).[4][5][6] This action is thought to directly inhibit the peptidyl transferase step, the core reaction of protein synthesis where amino acids are linked together.[5] Resistance to bactobolin has been linked to mutations in the ribosomal protein uL2, further confirming its unique binding location and mechanism.[1][7]
Chloramphenicol: Targeting the Peptidyl Transferase Center
Chloramphenicol also binds to the 50S ribosomal subunit, specifically within the peptidyl transferase center (PTC).[8][9] By occupying this critical site, it prevents the binding of the aminoacyl-tRNA to the A-site (aminoacyl site), thereby inhibiting peptide bond formation.[6]
Erythromycin: Obstructing the Polypeptide Exit Tunnel
Erythromycin, a macrolide antibiotic, binds to the 50S ribosomal subunit within the polypeptide exit tunnel.[3][10] This binding site physically blocks the progression of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[3]
Tetracycline: Blocking the A-Site on the 30S Subunit
Unlike the other inhibitors discussed, tetracycline targets the 30S ribosomal subunit.[4][11] It binds to a specific site on the 30S subunit that prevents the docking of aminoacyl-tRNA into the A-site, effectively halting the addition of new amino acids to the growing polypeptide chain.[4][12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of action for various protein synthesis inhibitors on the bacterial ribosome.
Caption: General workflow for determining the IC50 of a protein synthesis inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the inhibitory effects of these compounds.
In Vitro Protein Synthesis Inhibition Assay using E. coli S30 Extract
This assay measures the dose-dependent inhibition of protein synthesis in a cell-free system derived from E. coli.
Materials:
-
E. coli S30 extract system (commercially available or prepared in-house)[2][13][14][15]
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase) with a prokaryotic promoter.
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP, creatine phosphate, creatine kinase)
-
Reaction buffer (containing salts, reducing agents, etc.)
-
Test inhibitors (Bactobolin, Chloramphenicol, Erythromycin, Tetracycline) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader for detecting the reporter protein signal.
Procedure:
-
Prepare the Reaction Mixture: On ice, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Add Inhibitors: Prepare serial dilutions of each inhibitor. Add a small volume of each inhibitor dilution to individual wells of a microplate. Include a solvent-only control (no inhibitor) and a no-template control.
-
Initiate the Reaction: Add the plasmid DNA template to the reaction mixture and then dispense the complete reaction mix into the wells containing the inhibitors.
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection: Measure the amount of reporter protein synthesized in each well. For luciferase, add the appropriate substrate and measure luminescence. For β-galactosidase, add a chromogenic substrate and measure absorbance.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the solvent-only control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[16]
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
Test inhibitors
-
96-well microplates
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh growth medium.
-
Prepare Inhibitor Dilutions: Prepare a two-fold serial dilution of each inhibitor in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor in which no visible turbidity (bacterial growth) is observed.
Conclusion
Bactobolin presents a compelling case as a valuable research tool for studying the intricacies of protein synthesis due to its unique mechanism of action. Its ability to inhibit both prokaryotic and eukaryotic ribosomes, though with varying efficacy, opens avenues for its investigation in diverse biological systems. The comparative data and protocols provided in this guide are intended to facilitate the informed selection and application of bactobolin and other protein synthesis inhibitors in a research setting. Further quantitative studies directly comparing the IC50 values of these inhibitors in standardized in vitro translation assays will be crucial for a more precise understanding of their relative potencies.
References
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. E. coli S30 Extract System for Circular DNA [promega.jp]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum antibiotics chloramphenicol | PDF [slideshare.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Bactobolin Analogs in Ribosomal Docking: A Methodological Guide
For researchers, scientists, and drug development professionals, understanding the molecular interactions of potential antibiotic candidates is paramount. This guide provides a framework for the comparative docking analysis of bactobolin analogs against the bacterial ribosome, outlining the current understanding of bactobolin A's binding mode and detailing the experimental protocols for in silico evaluation.
Understanding the Bactobolin Binding Site
Bactobolin A is an antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[1][2] A high-resolution crystal structure of bactobolin A in complex with the 70S ribosome has revealed a unique binding site, distinct from many other known ribosome-targeting antibiotics.[1][2] This provides a solid structural basis for computational docking studies.
The binding pocket for bactobolin A is located in the peptidyl transferase center (PTC) of the 50S subunit. Key interactions involve both ribosomal RNA (rRNA) and ribosomal proteins. Specifically, bactobolin A's binding site is primarily formed by domains IV and V of the 23S rRNA.
Key interactions of Bactobolin A with the Thermus thermophilus 70S ribosome include:
-
Coordination with rRNA: The antibiotic is primarily coordinated by helix 73 of the 23S rRNA.[1]
-
Magnesium Ion Involvement: A magnesium ion plays a crucial role in mediating the interaction between bactobolin A and the ribosome, allowing it to interact with nucleotide A2613.[1]
-
Hydrogen Bonding: The terminal amine and the hydroxyl group of bactobolin A are involved in hydrogen bonding interactions with different sites on the 23S rRNA.
-
Interaction with P-site tRNA: Bactobolin A directly interacts with the CCA-end of the P-site tRNA, causing a conformational change that is thought to inhibit peptidyl transfer.[1]
Comparative Docking Data of Bactobolin Analogs
As of this review, specific quantitative data from comparative docking studies of a series of bactobolin analogs, such as docking scores or binding free energies, have not been published in a comprehensive format. Such data would be invaluable for understanding the structure-activity relationships (SAR) of this class of compounds. In the absence of published data, the following table serves as a template for how such comparative data should be presented.
| Bactobolin Analog | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki/Kd) | Key Interacting Residues (Ribosome) | Number of Hydrogen Bonds |
| Bactobolin A (Reference) | -10.5 (example) | A2450, A2613, U2449, C2612 | 4 (example) | |
| Analog 1 | ||||
| Analog 2 | ||||
| Analog 3 | ||||
| ... |
Note: The values for Bactobolin A are illustrative examples. Actual values would be dependent on the specific docking software and parameters used.
Experimental Protocols for Comparative Docking Studies
To perform a comparative docking study of bactobolin analogs, the following detailed methodology is recommended.
1. Preparation of the Ribosome Structure:
-
PDB ID: Start with the crystal structure of the bacterial ribosome in complex with bactobolin A (e.g., PDB ID: 4WFA for Thermus thermophilus 70S ribosome).[1]
-
Protein Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, AutoDock Tools), prepare the ribosome structure by:
-
Removing water molecules and any non-essential co-factors.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and formal charges.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
3D Structure Generation: Create 3D structures of the bactobolin analogs of interest. This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) followed by conversion to a 3D format.
-
Ligand Optimization: Generate possible ionization states at physiological pH and perform energy minimization of the ligand structures using a suitable force field (e.g., OPLS, MMFF94).
3. Molecular Docking:
-
Grid Generation: Define the binding site on the ribosome. This is typically done by generating a grid box centered on the position of the co-crystallized bactobolin A. The size of the grid box should be sufficient to allow the analogs to move and rotate freely within the binding pocket.
-
Docking Algorithm: Employ a reliable docking program (e.g., AutoDock Vina, Glide, GOLD). These programs use scoring functions to predict the binding conformation and affinity of a ligand to a receptor.
-
Docking Parameters: Use standard or extra precision docking modes. It is advisable to perform multiple docking runs for each analog to ensure the consistency of the results.
4. Analysis of Docking Results:
-
Binding Affinity: The primary output to compare is the docking score or the estimated binding free energy (ΔG), which provides a quantitative measure of the binding affinity.
-
Binding Pose Analysis: Visually inspect the predicted binding poses of the top-ranked analogs. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the ribosomal residues.
-
Comparative Analysis: Compare the docking scores and interaction patterns of the analogs with those of the parent molecule, bactobolin A. This will help in identifying the structural modifications that enhance or diminish the binding affinity.
Visualizing the Docking Workflow and Comparative Logic
To better illustrate the processes involved in a comparative docking study, the following diagrams are provided.
Caption: Experimental workflow for comparative molecular docking of bactobolin analogs.
Caption: Logical relationship for comparing bactobolin analogs based on docking results.
Conclusion
While the direct comparative data for bactobolin analogs remains an area for future research, the foundational knowledge of bactobolin A's interaction with the ribosome provides a robust starting point for in silico investigations. The detailed methodology outlined in this guide offers a clear and structured approach for researchers to conduct their own comparative docking studies. By systematically evaluating a series of analogs, it is possible to elucidate the key structural features that govern their binding affinity and selectivity for the bacterial ribosome, thereby paving the way for the design of novel and more potent antibiotics.
References
Confirming the Stereochemistry of Synthetic Bactobolin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic (-)-bactobolin A with its natural counterpart and other synthetic alternatives, focusing on the critical aspect of stereochemical confirmation. The information presented herein is supported by experimental data from key publications in the field, offering a valuable resource for researchers engaged in the synthesis, development, and analysis of this potent antibiotic.
Data Presentation: Comparison of Stereoisomers
The unequivocal confirmation of the stereochemistry of synthetic bactobolin A is paramount for its development as a therapeutic agent. This is achieved by comparing its physicochemical and spectroscopic properties with those of the natural product. The work of Švenda et al. (2020) provides a benchmark for the stereocontrolled synthesis of (-)-bactobolin A.[1][2][3]
| Property | Natural Bactobolin A | Synthetic (-)-Bactobolin A (Švenda et al., 2020) | Comments |
| Optical Rotation | [α]D -83.3° (c 1.0, MeOH) | [α]D -82.0° (c 0.1, MeOH) | The specific rotation of the synthetic material closely matches that of the natural product, providing strong evidence for the correct enantiomer. |
| ¹H NMR | Data consistent with synthetic material | δ (ppm) in CD3OD: 6.13 (d, J=4.0 Hz, 1H), 5.96 (d, J=9.9 Hz, 1H), 4.49 (dd, J=9.9, 4.0 Hz, 1H), 4.21 (q, J=7.2 Hz, 1H), 3.88 (d, J=2.8 Hz, 1H), 3.65 (d, J=2.8 Hz, 1H), 3.41 (s, 1H), 2.78 (m, 1H), 2.09 (s, 3H), 1.48 (d, J=7.2 Hz, 3H), 1.34 (s, 3H) | The proton NMR spectra are identical, confirming the relative stereochemistry. |
| ¹³C NMR | Data consistent with synthetic material | δ (ppm) in CD3OD: 175.4, 172.9, 170.2, 134.8, 129.9, 83.2, 78.9, 74.5, 71.3, 60.8, 56.4, 51.7, 49.6, 23.1, 22.9, 17.3 | The carbon NMR spectra are also identical, further supporting the structural and stereochemical identity. |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calcd for C₁₆H₂₃Cl₂N₂O₆: 425.0933; found: 425.0931 | m/z [M+H]⁺ calcd for C₁₆H₂₃Cl₂N₂O₆: 425.0933; found: 425.0935 | The accurate mass measurements confirm the elemental composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are the protocols for key experiments used in the stereochemical confirmation of synthetic bactobolin A.
Optical Rotation
-
Instrument: Polarimeter
-
Wavelength: Sodium D line (589 nm)
-
Temperature: 20 °C
-
Sample Preparation: The sample is dissolved in methanol at a specified concentration (e.g., c 0.1).
-
Measurement: The angle of rotation is measured, and the specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 700 MHz spectrometer (or equivalent)
-
Solvent: Deuterated methanol (CD₃OD)
-
Proton (¹H) NMR:
-
Frequency: 700 MHz
-
Reference: Residual solvent peak (CD₃OD at 3.31 ppm)
-
-
Carbon (¹³C) NMR:
-
Frequency: 176 MHz
-
Reference: Residual solvent peak (CD₃OD at 49.0 ppm)
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). 2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously.
Circular Dichroism (CD) Spectroscopy
While not explicitly detailed for bactobolin A in the provided search results, a general protocol for small molecules is as follows:
-
Instrument: CD Spectropolarimeter
-
Wavelength Range: Typically 190-400 nm
-
Solvent: A UV-transparent solvent such as methanol or acetonitrile.
-
Sample Preparation: The sample is dissolved in the chosen solvent to a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Measurement: The CD spectrum is recorded as the difference in absorption of left and right circularly polarized light. The data is typically plotted as molar ellipticity [θ] versus wavelength. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer.
Mandatory Visualization
Stereocontrolled Synthesis of (-)-Bactobolin A (Švenda, 2020)
The following diagram illustrates the key transformations in the enantiospecific synthesis of (-)-bactobolin A, which relies on substrate stereocontrol to establish the five contiguous stereocenters.[1][2][3]
Caption: Key synthetic steps to (-)-bactobolin A.
General Workflow for Stereochemical Confirmation
This diagram outlines the logical flow for confirming the stereochemistry of a synthetic chiral molecule like bactobolin A by comparing it to the natural product.
Caption: Workflow for stereochemical validation.
Comparison with Alternatives
The primary alternative to an enantiospecific synthesis is a racemic synthesis followed by chiral resolution. The first total synthesis of bactobolin A by Weinreb was racemic.[4] While this approach can yield the desired enantiomer, it is inherently less efficient as the maximum yield of the desired enantiomer is 50%. Furthermore, it requires a robust method for separating the enantiomers, which can be challenging.
Another alternative is the synthesis of diastereomers, such as C4-epi-bactobolin A, which can serve as important biological probes and synthetic intermediates.[4][5][6] The stereochemical confirmation of these diastereomers relies on the same analytical techniques, with expected differences in their spectroscopic data and optical properties compared to bactobolin A. For instance, 2D NMR techniques like NOESY can be particularly powerful in establishing the relative stereochemistry of diastereomers.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled Synthesis of (-)-Bactobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Progress towards the syntheses of Bactobolin A and C4- epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4a,6-Diene-bactobolin: A Procedural Guide
For Immediate Reference: Treat 4a,6-Diene-bactobolin as a hazardous chemical waste. Proper containment and labeling are critical to ensure safety and compliance.
This guide provides comprehensive procedures for the safe disposal of this compound in a laboratory setting. Adherence to these protocols is essential to minimize environmental contamination and ensure the safety of all laboratory personnel. Given the biologically active nature of bactobolin analogues, this compound must be handled with care throughout the disposal process.
Waste Identification and Segregation
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, contaminated glassware, and any absorbent materials used for spill cleanup.
-
Liquid Waste: Unused or expired solutions containing this compound, as well as rinseate from cleaning contaminated containers.
Critical Segregation Steps:
-
Keep solid and liquid waste in separate, clearly marked containers.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. For example, organic solvents can often be combined, but this should be done with caution.[1][2]
-
Never dispose of this compound down the drain or in regular trash.[3]
Containerization and Labeling
Proper containerization is crucial to prevent leaks and accidental exposure.
-
Liquid Waste: Use leak-proof, screw-cap containers that are chemically resistant. Avoid using metal containers for acidic or basic solutions.[2] Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[2]
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
Labeling Requirements: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab
Storage of Hazardous Waste
Designated storage areas for hazardous waste must be managed to ensure safety and compliance with institutional and regulatory standards.
-
Store waste containers in a designated satellite accumulation area (SAA) that is near the point of generation and under the direct supervision of laboratory personnel.[2][4]
-
If the waste is flammable, it must be stored in a flammable storage cabinet.[4]
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[1]
-
Laboratories must not exceed the storage limit of 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[5]
| Waste Type | Container Specification | Maximum Fill Volume | Storage Location |
| Liquid Waste | Leak-proof, chemically resistant with screw cap | 90% of container capacity[2] | Satellite Accumulation Area (SAA) with secondary containment |
| Solid Waste | Puncture-resistant with heavy-duty liner | 80% of container capacity | Satellite Accumulation Area (SAA) |
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Preparation for Disposal: Ensure all waste containers are securely sealed and properly labeled.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for a hazardous waste pickup. Provide them with a detailed inventory of the waste.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and disposal date.[3]
-
Waste Pickup: Follow the specific instructions provided by your EHS office and the waste disposal vendor for the safe transfer of waste.
It is imperative to treat all waste chemicals as hazardous unless confirmed otherwise by a safety data sheet (SDS) or your institution's EHS department.[5]
Experimental Workflow for Disposal
Caption: Waste disposal workflow for this compound.
References
Personal protective equipment for handling 4a,6-Diene-bactobolin
Essential Safety and Handling Guide for 4a,6-Diene-bactobolin
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent antitumor antibiotic. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental contamination. Given that bactobolin compounds are categorized as cytotoxic, all procedures should be performed with the utmost care, treating the substance as a hazardous compound.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect laboratory personnel from exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves (double gloving recommended) |
| Weighing & Aliquoting (Dry Powder) | - Cap- Full-face shield or safety goggles and a surgical mask- Disposable gown (impervious)- Double nitrile gloves (ASTM D6978-05 compliant)- Shoe covers |
| Solution Preparation & Handling | - Full-face shield or safety goggles- Disposable gown (impervious)- Double nitrile gloves (ASTM D6978-05 compliant) |
| Administration/Use in Experiments | - Safety goggles- Disposable gown- Nitrile gloves |
| Waste Disposal | - Disposable gown- Double nitrile gloves- Safety goggles |
| Spill Cleanup | - N95 respirator- Full-face shield and safety goggles- Impervious gown- Double nitrile gloves (heavy-duty) |
Note: Vinyl gloves are not suitable for handling cytotoxic compounds[1]. Gloves should be powder-free and changed regularly, especially if contamination is suspected[1].
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage
-
Verification : Upon receipt, verify the container's integrity. Inspect for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the compound name, concentration, date received, and appropriate hazard symbols.
-
Storage : Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage temperature should be as recommended by the manufacturer. Access to the storage area should be restricted to authorized personnel.
B. Weighing and Aliquoting (Dry Powder)
Note: All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.
-
Preparation : Don all required PPE as specified in the table above. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Weighing : Use a dedicated and calibrated analytical balance. Tare the balance with the receiving vial. Carefully transfer the desired amount of powder using a clean spatula.
-
Aliquoting : If necessary, aliquot the powder into smaller, pre-labeled vials.
-
Cleaning : After weighing, carefully clean the spatula and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wipe down the work surface and the balance with the deactivating solution.
C. Solution Preparation
-
Solvent Addition : In a chemical fume hood, add the desired solvent to the vial containing the powdered this compound.
-
Dissolution : Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
III. Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
A. Solid Waste
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and vials, must be collected in a designated, labeled hazardous waste container.
-
Unused Powder : Unused or expired powdered this compound should be disposed of in its original container within a sealed hazardous waste bag.
B. Liquid Waste
-
Stock Solutions : Unused or expired stock solutions of this compound are considered hazardous chemical waste and should be collected in a labeled, leak-proof container[2].
-
Contaminated Media : Cell culture media or other aqueous solutions containing this compound should be treated as hazardous chemical waste[2]. Do not autoclave media containing antibiotics unless your institution's guidelines specifically permit it for the antibiotic , as some are heat-stable[2].
-
General Guidance : Never dispose of this compound solutions down the sink[2]. Improper disposal can lead to the development of antibiotic-resistant "superbugs" and environmental contamination[2].
C. Sharps Waste
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing cytotoxic waste.
IV. Spill Management
In the event of a spill, evacuate the area and alert others. Only trained personnel with appropriate PPE should clean up the spill.
-
Containment : Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Decontamination : Once the spill is absorbed, decontaminate the area with an appropriate cleaning solution.
-
Disposal : All materials used for spill cleanup must be disposed of as hazardous waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
